1,2-Bis(bromomethyl)naphthalene
Description
Properties
IUPAC Name |
1,2-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONHMGXRXCPGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392171 | |
| Record name | 1,2-bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59882-98-3 | |
| Record name | 1,2-bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(BROMOMETHYL)NAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Bis(bromomethyl)naphthalene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-bis(bromomethyl)naphthalene, a key chemical intermediate in organic synthesis and materials science. This document details its chemical structure, physical and chemical properties, synthesis protocols, and reactivity.
Core Compound Information
CAS Number: 59882-98-3
Molecular Formula: C₁₂H₁₀Br₂
Molecular Weight: 314.02 g/mol
The molecular structure of this compound consists of a naphthalene core substituted with two bromomethyl groups at the 1 and 2 positions.
Caption: Molecular Structure of this compound
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and provides data for a related isomer, 2,6-bis(bromomethyl)naphthalene, for comparison.
| Property | Value for this compound | Value for 2,6-Bis(bromomethyl)naphthalene (CAS: 4542-77-2) |
| CAS Number | 59882-98-3 | 4542-77-2 |
| Molecular Formula | C₁₂H₁₀Br₂ | C₁₂H₁₀Br₂ |
| Molecular Weight | 314.02 g/mol | 314.02 g/mol [1] |
| Melting Point | Data not available | 183-187 °C[1] |
| Boiling Point | Data not available | Data not available |
| Appearance | Presumed solid | Solid[1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the photobromination of 1,2-dimethylnaphthalene using N-bromosuccinimide (NBS).[2][3] This reaction proceeds via a free-radical mechanism, where the benzylic hydrogens of the methyl groups are selectively replaced by bromine atoms.
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a high-pressure mercury lamp), dissolve 1,2-dimethylnaphthalene in a suitable solvent such as benzene or carbon tetrachloride.[2]
-
Addition of Reagent: Add 2.2 molar equivalents of N-bromosuccinimide (NBS) to the solution. A radical initiator, such as a small amount of benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), can also be added, although visible light irradiation is often sufficient to initiate the reaction.[2]
-
Reaction Conditions: Irradiate the mixture with visible light while maintaining a gentle reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the reaction mixture.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter off the succinimide by-product.
-
Purification: Wash the filtrate with an aqueous solution of sodium metabisulfite to remove any unreacted bromine, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
General Protocol for Nucleophilic Substitution
The two bromomethyl groups on the naphthalene core are excellent leaving groups, making this compound a versatile substrate for nucleophilic substitution reactions.[4] This allows for the introduction of a wide variety of functional groups.
Caption: General Nucleophilic Substitution Reaction.
Detailed Methodology (Example with an Amine):
-
Reaction Setup: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Addition of Nucleophile: Add a slight excess (e.g., 2.2 equivalents) of the desired amine nucleophile to the solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired disubstituted naphthalene derivative.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research:
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and macrocycles. The two reactive sites allow for the construction of rigid molecular architectures.
-
Materials Science: Due to its rigid and aromatic structure, it is used in the synthesis of conjugated microporous polymers and organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry: The naphthalene scaffold is present in many biologically active molecules. This compound can be used as a starting material for the synthesis of novel drug candidates and molecular probes.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of 1,2-Bis(bromomethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromomethyl)naphthalene is a halogenated aromatic hydrocarbon of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its utility in the development of novel therapeutic agents and advanced materials necessitates a thorough understanding of its spectroscopic properties and synthetic methodologies. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a plausible experimental protocol for its synthesis is presented, alongside a logical workflow for its characterization.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including 1-(bromomethyl)naphthalene, 2-(bromomethyl)naphthalene, and 1,2-bis(bromomethyl)benzene.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | m | 2H | Ar-H |
| ~ 7.5 - 7.7 | m | 4H | Ar-H |
| ~ 5.0 - 5.2 | s | 4H | -CH₂Br |
Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets in the downfield region. The two benzylic bromomethyl groups (-CH₂Br) are predicted to give rise to a singlet in the region of 5.0-5.2 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 132 - 135 | Ar-C (quaternary) |
| ~ 128 - 130 | Ar-CH |
| ~ 125 - 127 | Ar-CH |
| ~ 30 - 33 | -CH₂Br |
Note: The carbon signals of the naphthalene core will appear in the aromatic region, with the bromomethyl carbons appearing in the aliphatic region.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2920 - 2960 | Medium | Aliphatic C-H stretch |
| 1590 - 1610 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1250 | Strong | C-Br stretch |
| 750 - 850 | Strong | Aromatic C-H bend (out-of-plane) |
Note: The IR spectrum is expected to be characterized by absorptions corresponding to the aromatic naphthalene core and the aliphatic bromomethyl groups.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 312, 314, 316 | High | [M]⁺ (Molecular ion with isotopic pattern for two bromine atoms) |
| 233, 235 | Medium | [M-Br]⁺ |
| 154 | High | [M-2Br]⁺ |
| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |
Note: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation is expected to involve the loss of bromine atoms and the formation of stable carbocations.
Experimental Protocol: Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the radical bromination of 1,2-dimethylnaphthalene.
Materials:
-
1,2-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylnaphthalene in carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the reliable identification and utilization of this important chemical intermediate. The provided workflow diagram offers a clear and logical approach to the synthesis and characterization of this compound.
The Reaction of 1,2-Bis(bromomethyl)naphthalene with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromomethyl)naphthalene is a versatile bifunctional electrophile utilized in organic synthesis to construct complex polycyclic and heterocyclic frameworks. Its two adjacent and reactive bromomethyl groups are prone to undergo nucleophilic substitution reactions, making it a valuable building block for creating rigid molecular scaffolds. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with various nucleophiles, supported by quantitative data from related systems, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying chemical principles.
Core Reaction Mechanisms
The reaction of this compound with nucleophiles is primarily governed by nucleophilic substitution mechanisms. The benzylic nature of the carbon-bromine bonds makes them susceptible to both SN1 and SN2 pathways. However, for primary benzylic halides such as this, the SN2 mechanism is generally favored.
Bimolecular Nucleophilic Substitution (SN2)
In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs in a single, concerted step. Kinetic studies on the analogous 1-chloromethylnaphthalene with aniline nucleophiles have demonstrated a second-order rate law (rate = k[substrate][nucleophile]), which is characteristic of an SN2 pathway.[1] This suggests that the reactions of this compound will also predominantly follow a bimolecular mechanism.
The reaction with a dinucleophile, such as a primary amine or a sulfide salt, typically proceeds in a stepwise manner. The first SN2 reaction forms a mono-substituted intermediate, which then undergoes a second, intramolecular SN2 reaction to form a cyclic product.
References
Stability and Storage of 1,2-Bis(bromomethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Bis(bromomethyl)naphthalene. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets (SDS), product information from chemical suppliers, and scientific literature on analogous compounds such as other bis(bromomethyl)naphthalene isomers, xylylene dibromides, and general benzylic bromides.
Core Stability Profile and Recommended Storage
This compound is a reactive chemical intermediate. Its stability is influenced by environmental factors such as moisture, light, and temperature. The primary degradation pathways for benzylic bromides like this compound include hydrolysis and nucleophilic substitution.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound is susceptible to hydrolysis in the presence of water, which can lead to the formation of the corresponding diol and hydrogen bromide. This is a common degradation pathway for benzylic halides.
-
Light Sensitivity: Exposure to light, particularly UV radiation, can induce photodegradation. The primary mechanism is often the cleavage of the carbon-bromine bond.
-
Thermal Stability: While specific thermal decomposition data is unavailable, benzylic bromides can be unstable at elevated temperatures. Decomposition may lead to the release of hazardous vapors, including hydrogen bromide.
-
Reactivity with Nucleophiles: The bromomethyl groups are susceptible to nucleophilic attack from various substances, including alcohols, amines, and bases.
Recommended Storage Conditions:
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information for the compound and its close structural analogs[1][2][3]:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen, which can contribute to degradation[1][4]. |
| Light | Protect from light by storing in an opaque or amber container. | To prevent photodegradation[3]. |
| Container | Tightly sealed, corrosion-resistant container. | To prevent moisture ingress and reaction with the container material. The compound is corrosive[1][2]. |
| Incompatible Materials | Store away from bases, strong oxidizing agents, alcohols, amines, and metals[1][2]. | To avoid chemical reactions that would consume the material and create impurities. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, based on the chemistry of benzylic bromides, the following are the most probable routes of degradation.
Caption: Probable degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For researchers needing to perform formal stability studies, the following experimental framework is proposed. These protocols are based on general principles of chemical stability testing and should be adapted based on the specific analytical methods available.
1. Forced Degradation Study
This study is designed to identify potential degradation products and establish the intrinsic stability of the molecule.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Hydrolytic: Adjust the pH of aqueous solutions to acidic, neutral, and basic conditions.
-
Oxidative: Treat the solution with an oxidizing agent like hydrogen peroxide.
-
Photolytic: Expose the solution to a calibrated light source providing both UV and visible output, as per ICH Q1B guidelines[5][6]. A dark control should be run in parallel.
-
Thermal: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
-
Analysis: At specified time points, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify unknown impurities.
2. Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Packaging: Package the solid this compound in the proposed long-term storage container (e.g., amber glass vial with a tight-fitting cap, under nitrogen).
-
Storage Conditions: Store the packaged samples under the recommended long-term conditions (e.g., 2-8°C or 25°C/60% RH, protected from light).
-
Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Tests:
-
Appearance: Visual inspection for color change or physical state.
-
Assay: Quantification of this compound content by a validated HPLC method.
-
Purity: Determination of degradation products by a validated HPLC method.
-
Summary of Stability and Storage Parameters
The following table summarizes the key factors affecting the stability of this compound and the recommended handling procedures.
| Factor | Influence on Stability | Recommended Handling and Storage |
| Moisture/Humidity | High potential for hydrolysis, leading to the formation of impurities. | Store in a tightly sealed container in a dry environment. Use of a desiccator or storage under an inert atmosphere is advised[1]. |
| Light | Can induce photodegradation, likely through debromination. | Store in light-resistant (amber or opaque) containers[3]. |
| Temperature | Elevated temperatures can accelerate degradation. | Store in a cool place. For long-term storage, refrigeration (2-8°C) is often recommended. |
| Incompatible Materials | Reacts with bases, strong oxidizers, alcohols, amines, and some metals. | Segregate from these materials during storage and handling[1][2]. |
References
Unlocking Therapeutic Potential: A Technical Guide to the Derivatives of 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile platform for the design and synthesis of novel drug candidates. Among the various naphthalene-based synthons, 1,2-bis(bromomethyl)naphthalene stands out as a highly reactive and versatile precursor for a diverse array of derivatives. The two bromomethyl groups at adjacent positions on the naphthalene ring offer a gateway to a multitude of chemical transformations, primarily through nucleophilic substitution and cyclization reactions. This technical guide provides an in-depth exploration of the potential derivatives of this compound, with a focus on their synthesis, biological activity, and applications in drug development.
Synthetic Pathways from this compound
The primary mode of reactivity for this compound involves the facile displacement of the bromide ions by nucleophiles. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
The two bromomethyl groups can readily react with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding disubstituted derivatives. A particularly relevant class of derivatives in the context of drug discovery are the diamino-substituted compounds.
General Synthesis of N,N'-Disubstituted-1,2-naphthalenedimethanamines:
This compound can be reacted with a variety of primary or secondary amines to afford the corresponding N,N'-disubstituted-1,2-naphthalenedimethanamines. This reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Cyclization Reactions
The proximate positioning of the two bromomethyl groups makes this compound an ideal substrate for intramolecular and intermolecular cyclization reactions. Reaction with bidentate nucleophiles can lead to the formation of novel heterocyclic systems fused to the naphthalene core. A key example is the synthesis of cyclopenta[b]naphthalene derivatives. These compounds feature a five-membered ring fused to the naphthalene system and have shown promise in materials science and medicinal chemistry.[1]
Derivatives with Anticancer Potential
A significant area of investigation for naphthalene derivatives is in the field of oncology. Various substituted naphthalenes have demonstrated potent cytotoxic activity against a range of cancer cell lines. While direct anticancer data for derivatives synthesized from this compound is an emerging area of research, the broader class of naphthalene derivatives has shown significant promise.
Naphthalene-containing enamides, for instance, have been identified as potent inhibitors of tubulin assembly, a critical process in cell division, making them attractive anticancer targets.[2] Similarly, naphthalene-substituted triazole spirodienones have exhibited remarkable in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis.[3]
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of naphthalene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. Lower IC50 values indicate higher potency.
The following table summarizes the in vitro cytotoxic activity of selected classes of naphthalene derivatives against various human cancer cell lines.
| Derivative Class | Compound | Cell Line | IC50 (µM) |
| Naphthalene-Enamides | 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62[2] |
| 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37[2] | |
| Naphthalene-Triazole Spirodienones | 6a | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26[3] |
| Hela (Cervical Cancer) | 0.07 - 0.72[3] | ||
| A549 (Lung Cancer) | 0.08 - 2.00[3] | ||
| Bis-aminomethylnaphthalene Analog | 15 | Leukemia | 0.03[4] |
| Non-Small Cell Lung Cancer | 0.04[4] | ||
| Naphthalene-Chalcones | 3a | MCF-7 (Breast Cancer) | 1.42 ± 0.15[5] |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
This protocol describes a generalized method for the synthesis of N-substituted aminomethylnaphthalene derivatives from a bromomethylnaphthalene precursor.[4]
Materials:
-
Bromomethylnaphthalene derivative
-
Corresponding amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bromomethylnaphthalene derivative in ethanol.
-
Add the corresponding amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
96-well plates
-
Test compounds (naphthalene derivatives)
-
MTT solution (0.5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the resulting dose-response curves.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of potential drug candidates derived from this compound.
References
- 1. 2,3-Dihydro-1H-cyclopenta[b]naphthalene|CAS 1624-26-6 [benchchem.com]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of 1,2-Bis(bromomethyl)naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)naphthalene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its two reactive bromomethyl groups, positioned on adjacent carbons of the naphthalene core, allow for a variety of transformations, including nucleophilic substitutions and cyclization reactions. This reactivity profile makes it a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons, macrocycles, and potentially novel therapeutic agents. Understanding the theoretical underpinnings of its reactivity is crucial for predicting its behavior in different chemical environments and for designing efficient synthetic strategies. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by relevant experimental data and detailed protocols for key reactions.
Theoretical Framework of Reactivity
The reactivity of this compound is primarily governed by the principles of nucleophilic substitution, specifically the SN2 mechanism. The benzylic nature of the bromomethyl groups significantly influences their reactivity.
The SN2 Benzylic Effect
Benzylic halides, such as those in this compound, are known to exhibit enhanced reactivity in SN2 reactions compared to their non-aromatic counterparts. This phenomenon, known as the "SN2 benzylic effect," has been the subject of extensive theoretical investigation.[1][2] While traditionally attributed to π-conjugation in the transition state, recent computational studies suggest that electrostatic interactions play a more dominant role.[1][2]
Theoretical calculations, including ab initio and density functional theory (DFT) methods, have shown that the SN2 barriers for benzylic halides are lower than those for simple alkyl halides.[1] The transition state for an SN2 reaction at a benzylic carbon involves a pentacoordinate carbon atom. The stability of this transition state is influenced by:
-
Electrostatic Interactions: The interaction between the incoming nucleophile and the electrostatic potential at the benzylic carbon is a key determinant of the reaction rate.[1]
-
π-Delocalization: While not considered the primary factor, the delocalization of the negative charge of the nucleophile into the aromatic ring in the transition state can contribute to its stabilization.[1]
Conformational Analysis
The relative orientation of the two bromomethyl groups in this compound can influence its reactivity, particularly in intramolecular cyclization reactions. Computational studies on the conformational preferences of similarly substituted naphthalenes have been performed using DFT calculations.[3] For this compound, different conformers arising from rotation around the C-C bonds connecting the bromomethyl groups to the naphthalene ring are possible. The relative energies of these conformers will dictate the predominant species in solution and can affect the pre-organization of the molecule for certain reactions.
Key Reactions and Mechanisms
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions. These reactions typically proceed via a sequential SN2 mechanism.
Reaction with Amines and Thiols: The reactions with primary or secondary amines and thiols are fundamental for introducing new functional groups. The kinetics of such reactions are expected to be second-order, consistent with an SN2 mechanism.
Cyclization Reactions: The proximate positioning of the two bromomethyl groups makes this compound an excellent precursor for the synthesis of cyclic compounds. Intramolecular cyclization can be achieved with a suitable binucleophile, while intermolecular reactions with other bifunctional molecules can lead to macrocycles.
Quantitative Data
Due to a lack of specific experimental kinetic data for this compound in the literature, the following table summarizes representative kinetic data for the analogous reaction of 6-(chloromethyl)-6-methylfulvene with potassium iodide in acetone, which demonstrates the high reactivity of allylic/benzylic-type halides.[4]
| Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 6-(chloromethyl)-6-methylfulvene | KI | Acetone | 23 ± 1 | 30 times faster than benzyl chloride | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and reaction of this compound and its analogs.
Synthesis of 2-Bromo-3-(bromomethyl)naphthalene (An Analogous Procedure)
This protocol describes the synthesis of a related brominated naphthalene derivative, providing a framework for handling and reacting such compounds.
Materials:
-
1H-cyclopropa[b]naphthalene
-
Dry Carbon Tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Under a nitrogen atmosphere, dissolve 1H-cyclopropa[b]naphthalene (0.25 g, 1.78 mmol) in dry CCl₄ (15 mL) in a stirred solution.
-
Add a solution of Br₂ (0.314 g, 0.10 mL, 1.96 mmol) in CCl₄ (10 mL) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the solid product from CH₂Cl₂ to obtain 2-bromo-3-(bromomethyl)naphthalene as white crystals.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Peptide Cyclization using α,α'-Dibromo-m-xylene (An Analogous Procedure)
This protocol for peptide cyclization using a similar bis(bromomethyl)arene demonstrates a key application of such reagents.[5]
Materials:
-
Cysteine-containing peptide
-
α,α'-Dibromo-m-xylene
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Organic co-solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the cysteine-containing peptide in the buffer solution.
-
Add a solution of α,α'-dibromo-m-xylene in an organic co-solvent to the peptide solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by a suitable analytical technique (e.g., HPLC-MS).
-
Purify the cyclic peptide product using preparative HPLC.
-
Confirm the structure of the cyclic peptide by mass spectrometry and NMR.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for studying the reactivity of this compound.
Caption: Sequential SN2 reaction pathway for this compound.
Caption: Intramolecular cyclization pathway of this compound.
Caption: General experimental workflow for studying reactivity.
Applications in Drug Development and Materials Science
The unique reactivity of this compound makes it a valuable scaffold for various applications:
-
Drug Development: Its ability to crosslink biomolecules suggests potential applications in the development of anticancer agents that target DNA.[6] The naphthalene core can also serve as a scaffold for the synthesis of new pharmacologically active compounds.
-
Materials Science: this compound is a precursor for the synthesis of novel polycyclic aromatic hydrocarbons and conjugated polymers with interesting photophysical and electronic properties.[][8] These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Conclusion
While direct theoretical and quantitative experimental data on the reactivity of this compound are limited, a strong theoretical framework based on the SN2 benzylic effect and computational studies of related systems provides valuable insights into its chemical behavior. The provided experimental protocols for analogous compounds offer a solid starting point for researchers interested in exploring the synthetic utility of this versatile building block. Further computational and experimental studies are warranted to fully elucidate the reactivity of this compound and to unlock its full potential in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Naphthalene-Based Bromomethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long served as a fundamental scaffold in the development of a vast array of organic compounds. Its derivatives are integral to numerous applications, from dyes and polymers to agrochemicals and, most significantly, pharmaceuticals. Among the myriad of functionalized naphthalenes, those bearing a bromomethyl group have emerged as exceptionally versatile intermediates in organic synthesis. The high reactivity of the bromomethyl moiety, a potent electrophile and a good leaving group, provides a convenient handle for the introduction of the naphthylmethyl fragment into more complex molecular architectures. This technical guide delves into the discovery and historical evolution of naphthalene-based bromomethyl compounds, presenting key synthetic methodologies, quantitative data, and their pivotal role in the advancement of medicinal chemistry.
Early Discovery and Synthesis
The precise first synthesis of a simple bromomethylnaphthalene is not definitively documented in a single seminal publication but is understood to have emerged from the broader exploration of naphthalene chemistry in the early 20th century.[1] Early methods for the functionalization of naphthalene and its derivatives laid the groundwork for the targeted synthesis of these reactive intermediates.
A significant advancement in the synthesis of benzylic and allylic bromides, which is directly applicable to methylnaphthalenes, was the Wohl-Ziegler bromination . First reported by Alfred Wohl in 1919 and later refined by Karl Ziegler in 1942, this reaction utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the benzylic position of alkyl-substituted aromatic compounds.[2][3][4] This method proved to be a significant improvement over direct bromination with molecular bromine, which often led to ring bromination and other side products. The Wohl-Ziegler reaction provided a more controlled and higher-yielding route to compounds like 1- and 2-(bromomethyl)naphthalene from their corresponding methylnaphthalene precursors.
Synthesis of 1-(Bromomethyl)naphthalene
While the earliest specific publication is elusive, modern synthetic protocols provide efficient access to 1-(bromomethyl)naphthalene. A common laboratory-scale synthesis involves the treatment of 1-methylnaphthalene with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.
Synthesis of 2-(Bromomethyl)naphthalene
Similar to its isomer, 2-(bromomethyl)naphthalene is readily synthesized from 2-methylnaphthalene using the Wohl-Ziegler bromination.[5] This reaction has been a cornerstone for accessing this valuable intermediate for decades.
Synthesis of Substituted Bromomethylnaphthalenes
The first reported synthesis of a more complex derivative, 2-bromo-3-(bromomethyl)naphthalene, was described by Smith and his research group in 1986.[4] Their approach involved the radical bromination of 2-bromo-3-methylnaphthalene with NBS. More recently, in 2021, a highly efficient, metal-free synthesis was developed, showcasing the ongoing efforts to improve access to these building blocks.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of naphthalene-based bromomethyl compounds has evolved to include a variety of methods, each with its own advantages. Below are detailed protocols for some of the most important transformations.
Wohl-Ziegler Bromination of 2-Methylnaphthalene
This classical method remains a staple for the synthesis of 2-(bromomethyl)naphthalene.
Experimental Protocol:
A mixture of 2-methylnaphthalene (1.75 mol, 250 g) and N-bromosuccinimide (1.75 mol, 312.5 g) in carbon tetrachloride (1125 mL) is placed in a 3-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The mixture is refluxed for 20 hours. After cooling, the insoluble succinimide is removed by filtration and washed with carbon tetrachloride (250 mL). The filtrate is concentrated in vacuo to yield an oil. Petroleum ether (800 mL) is added to the oil, leading to the crystallization of the product. The solid is collected by filtration and washed with petroleum ether (500 mL). The first crop is air-dried to yield 298 g of 2-(bromomethyl)naphthalene. Concentration of the filtrate yields an additional 33 g of the product, for a total yield of 331 g (86%).[5]
Synthesis of 2-Bromo-3-(bromomethyl)naphthalene via Ring Opening
A modern, high-yield synthesis of 2-bromo-3-(bromomethyl)naphthalene has been developed, avoiding the use of transition metals.
Experimental Protocol:
To a stirred solution of 1H-cyclopropa[b]naphthalene (1.78 mmol, 0.25 g) in dry carbon tetrachloride (15 mL) under a nitrogen atmosphere, a solution of bromine (1.96 mmol, 0.10 mL, 0.314 g) in carbon tetrachloride (10 mL) is added dropwise. The reaction mixture is then refluxed for 1 hour. After cooling to room temperature, the solvent is evaporated. The resulting solid is recrystallized from dichloromethane to afford 2-bromo-3-(bromomethyl)naphthalene as white crystals. Yield: 0.52 g (97%).
Quantitative Data
The following tables summarize key quantitative data for the synthesis and physical properties of representative naphthalene-based bromomethyl compounds.
Table 1: Synthesis of 2-(Bromomethyl)naphthalene via Wohl-Ziegler Bromination [5]
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Methylnaphthalene | 1.00 | 142.20 | 250 g (1.75 mol) |
| N-Bromosuccinimide | 1.00 | 177.98 | 312.5 g (1.75 mol) |
| Product | Molecular Weight ( g/mol ) | Yield | |
| 2-(Bromomethyl)naphthalene | 221.09 | 331 g (86%) |
Table 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene via Ring Opening
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1H-cyclopropa[b]naphthalene | 1.00 | 140.18 | 0.25 g (1.78 mmol) |
| Bromine | 1.10 | 159.81 | 0.314 g (1.96 mmol) |
| Product | Molecular Weight ( g/mol ) | Yield | |
| 2-Bromo-3-(bromomethyl)naphthalene | 299.99 | 0.52 g (97%) |
Table 3: Physical Properties of Bromomethylnaphthalenes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 1-(Bromomethyl)naphthalene | 3163-27-7 | C₁₁H₉Br | 221.09 | 52-55[6] | 213/100[6] |
| 2-(Bromomethyl)naphthalene | 939-26-4 | C₁₁H₉Br | 221.09 | 51-54[7] | 213/100[7] |
| 2-Bromo-3-(bromomethyl)naphthalene | 37763-43-2 | C₁₁H₈Br₂ | 299.99 | - | - |
Role in Drug Discovery and Development
Naphthalene-based bromomethyl compounds are crucial intermediates in the synthesis of numerous pharmaceuticals.[8] Their ability to readily undergo nucleophilic substitution reactions allows for the facile introduction of the naphthylmethyl group into a variety of molecular scaffolds.
Naftifine: An Early Synthetic Antifungal
Naftifine, a topical antifungal agent, is a prime example of a drug synthesized using a naphthalene-based halo-methyl intermediate. Although the commercial synthesis often utilizes 1-chloromethylnaphthalene, the analogous reactivity of 1-bromomethylnaphthalene makes it a suitable starting material.[9] Naftifine belongs to the allylamine class of antifungals and functions by inhibiting the enzyme squalene epoxidase.[10]
Caption: Synthetic pathway for Naftifine.
Propranolol: A Landmark Beta-Blocker
While the synthesis of the beta-blocker Propranolol typically starts from 1-naphthol, the development of this drug highlighted the importance of the naphthalene scaffold in medicinal chemistry.[11][12] The core naphthalene structure is essential for its biological activity.
Tolnaftate: A Thiocarbamate Antifungal
Tolnaftate is another synthetic antifungal agent whose structure is derived from a naphthalene precursor, specifically 2-naphthol.[13] Like naftifine, it is believed to inhibit squalene epoxidase.[13]
Signaling Pathway and Mechanism of Action
The antifungal activity of naftifine and tolnaftate provides a clear example of how naphthalene-based compounds can be designed to interact with specific biological targets. Both drugs inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs disrupt membrane integrity and lead to fungal cell death.
Caption: Mechanism of action of Naftifine/Tolnaftate.
Conclusion
Naphthalene-based bromomethyl compounds, born from the explorations of early 20th-century organic chemistry, have proven to be indispensable tools for synthetic chemists. Their straightforward preparation, particularly via the Wohl-Ziegler bromination, and their high reactivity have made them valuable intermediates in the creation of complex molecules. The successful development of drugs like naftifine underscores the critical role these building blocks have played in medicinal chemistry. As the quest for novel therapeutics continues, the versatility of naphthalene-based bromomethyl compounds ensures their enduring importance in the arsenal of drug discovery professionals.
References
- 1. Page loading... [guidechem.com]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [m.chemicalbook.com]
- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 10. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Tolnaftate - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Health and Safety Handling Procedures for 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides comprehensive health and safety procedures for handling 1,2-Bis(bromomethyl)naphthalene, a potent bifunctional alkylating agent. Due to its hazardous nature, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the integrity of research and development activities. This guide is intended for an audience of trained professionals in the fields of chemical research, drug development, and life sciences.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Its primary mode of toxicity is through alkylation of biological macromolecules, including DNA, which can lead to cytotoxic, mutagenic, and potentially carcinogenic effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
1.1. GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀Br₂ |
| Molecular Weight | 314.02 g/mol |
| Appearance | Solid |
| CAS Number | 59882-98-3 |
Data sourced from the Safety Data Sheet for this compound.[1]
Toxicological Information
2.1. Mechanism of Action: DNA Crosslinking
Bifunctional alkylating agents like this compound can form covalent bonds with two nucleophilic sites on DNA, leading to the formation of intra-strand or inter-strand crosslinks. This crosslinking disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This mechanism is the basis for the cytotoxic effects of many anticancer drugs.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Safe Handling and Experimental Protocols
Due to its hazardous properties, this compound must be handled with extreme caution in a controlled laboratory environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if contaminated.
-
Body Protection: A lab coat, closed-toe shoes, and long pants are required. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
3.2. Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. General Experimental Workflow
The following diagram outlines a standard workflow for a synthetic reaction involving this compound.
Caption: A generalized experimental workflow for handling this compound.
Emergency Procedures
Immediate and appropriate response to any exposure or spill is critical.
4.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
4.2. Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making workflow for responding to a spill of this compound.
Storage and Disposal
5.1. Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C.[1]
5.2. Disposal
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and absorbent materials from spills, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable reagent in chemical synthesis but poses significant health risks due to its properties as a bifunctional alkylating agent. By understanding its hazards and strictly adhering to the safety procedures outlined in this guide, researchers can minimize the risk of exposure and ensure a safe laboratory environment. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
References
Methodological & Application
Application Notes and Protocols for Macrocycle Synthesis Using 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocycles are a class of molecules with significant potential in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The incorporation of a rigid aromatic scaffold, such as naphthalene, into a macrocyclic framework can pre-organize the molecule for binding, enhancing affinity and selectivity. 1,2-Bis(bromomethyl)naphthalene is a versatile building block for the synthesis of a variety of macrocycles, including cyclophanes and macrocyclic peptides. The two reactive bromomethyl groups serve as electrophilic sites for reaction with various nucleophiles, enabling the construction of diverse molecular architectures.
Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Macrocycles containing the naphthalene moiety are therefore of considerable interest for the development of novel therapeutics.[3][4] This document provides detailed protocols for the synthesis of naphthalene-containing macrocycles using this compound and summarizes key data for related compounds.
Synthesis of Naphthalene-Containing Macrocycles
The synthesis of macrocycles from this compound typically involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common strategies include reaction with dithiols, diamines, or diols to form thioether, amine, or ether linkages, respectively.
General Experimental Workflow
The overall workflow for the synthesis and characterization of these macrocycles is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of 1,2-Bis(bromomethyl)naphthalene in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,2-bis(bromomethyl)naphthalene in polymer chemistry. While direct, detailed experimental data for the polymerization of this compound is limited in publicly available literature, this application note extrapolates from established polymerization methodologies for structurally similar monomers, particularly other isomers of bis(bromomethyl)naphthalene and their chloro-analogues. The provided protocols and data are intended to serve as a foundational guide for researchers exploring the synthesis and properties of novel polymers derived from this monomer.
Introduction
This compound is a bifunctional aromatic monomer with two reactive bromomethyl groups in ortho positions on the naphthalene core. This specific substitution pattern offers unique possibilities for polymer synthesis, leading to polymers with distinct architectures and properties compared to its other isomers. The rigid naphthalene backbone is expected to impart high thermal stability and specific optoelectronic properties to the resulting polymers. Potential applications for polymers derived from this compound include advanced materials for organic electronics, high-performance plastics, and as crosslinking agents for existing polymers.
Polymerization Strategies
Two primary polymerization strategies are envisioned for this compound:
-
Gilch Polymerization: This is a dehydrohalogenation polymerization that is commonly used for the synthesis of poly(arylene vinylene)s (PAVs). In this method, a strong base is used to eliminate hydrogen bromide from the monomer, leading to the formation of a reactive quinodimethane intermediate that subsequently polymerizes. This approach would yield poly(1,2-naphthylene vinylene), a conjugated polymer with potential applications in organic light-emitting diodes (OLEDs) and photovoltaics.
-
Polycondensation with Nucleophiles: The bromomethyl groups can readily undergo nucleophilic substitution reactions. Co-polymerization with difunctional nucleophiles, such as bisphenols or diamines, would lead to the formation of polyethers or polyamines, respectively. These polymers are expected to possess high thermal stability and good mechanical properties.
-
Crosslinking Agent: this compound can be employed as a crosslinking agent for various polymers containing aromatic rings, such as polystyrene.[1] The crosslinking occurs via Friedel-Crafts alkylation, enhancing the thermal and mechanical stability of the parent polymer.
Experimental Protocols
The following are detailed, representative protocols for the polymerization of this compound based on established methods for analogous monomers.
Protocol 1: Synthesis of Poly(1,2-naphthylene vinylene) via Gilch Polymerization
This protocol is adapted from general procedures for the Gilch polymerization of bis(halomethyl)arenes.[2][3]
Materials:
-
This compound (highly purified)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Preparation: Ensure this compound is purified, for instance by recrystallization, to remove any monofunctional or other impurities that could terminate the polymerization.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet for maintaining an inert atmosphere. The glassware should be thoroughly dried before use.
-
Reaction Initiation: The flask is charged with purified this compound and anhydrous THF (e.g., a 0.1 M solution). The solution is cooled to 0°C in an ice bath under a continuous flow of argon or nitrogen.
-
Polymerization: A solution of potassium tert-butoxide in anhydrous THF (e.g., 1 M) is added dropwise to the stirred monomer solution over a period of 1-2 hours. An excess of the base (e.g., 1.5 to 2 equivalents per mole of monomer) is typically used.
-
Reaction Progression: After the addition of the base is complete, the reaction mixture is stirred at 0°C for an additional 4-6 hours and then allowed to warm to room temperature and stirred for another 12-24 hours. The formation of the polymer may be indicated by a change in color and an increase in viscosity.
-
Work-up and Purification: The polymerization is quenched by the slow addition of methanol. The precipitated polymer is collected by filtration. The polymer is then washed thoroughly with methanol and water to remove any unreacted monomer, oligomers, and inorganic salts. The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigated using UV-Vis and Photoluminescence (PL) spectroscopy.
Protocol 2: Crosslinking of Polystyrene
This protocol describes the use of this compound as a crosslinking agent for polystyrene.[1]
Materials:
-
Polystyrene
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (Lewis acid catalyst)
-
Methanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve polystyrene in anhydrous DCE to a desired concentration (e.g., 10% w/v) under an inert atmosphere.
-
Addition of Crosslinker: Add the desired amount of this compound to the polystyrene solution and stir until fully dissolved. The amount of crosslinker will determine the crosslinking density.
-
Catalyst Addition: In a separate flask, prepare a suspension of the Lewis acid catalyst in anhydrous DCE. This suspension is then slowly added to the polymer solution at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is heated to a specific temperature (e.g., 60-80°C) and stirred for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Quenching and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the reaction is quenched by the addition of methanol. The crosslinked polymer will precipitate.
-
Purification: The precipitated polymer is collected by filtration and washed extensively with methanol to remove the catalyst and any unreacted reagents. The purified crosslinked polymer is then dried in a vacuum oven.
Data Presentation
Table 1: Expected Properties of Poly(1,2-naphthylene vinylene)
| Property | Expected Value/Range | Characterization Method |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2 - 4 | GPC |
| Decomposition Temperature (Td) | > 350 °C | TGA |
| Glass Transition Temperature (Tg) | > 200 °C | DSC |
| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (PL) Emission (λem) | 500 - 550 nm (in solution) | PL Spectroscopy |
Table 2: Properties of Polystyrene Before and After Crosslinking
| Property | Uncrosslinked Polystyrene | Crosslinked Polystyrene | Characterization Method |
| Solubility in Toluene | Soluble | Swells, but insoluble | Visual Observation |
| Glass Transition Temperature (Tg) | ~100 °C | > 110 °C | DSC |
| Thermal Stability (Td) | ~350 °C | > 370 °C | TGA |
Visualizations
Signaling Pathway for Gilch Polymerization
Caption: Gilch polymerization of this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polymer synthesis and characterization.
Conclusion
This compound is a promising monomer for the synthesis of novel polymers with potentially high thermal stability and interesting optoelectronic properties. The ortho-arrangement of the reactive groups can lead to unique polymer architectures. The provided protocols, based on well-established polymerization techniques for analogous monomers, offer a solid starting point for the exploration of this compound in polymer chemistry. Further research is warranted to fully elucidate the specific reaction conditions and to characterize the properties of the resulting polymers, which could open up new avenues in materials science and drug delivery applications.
References
Application Notes & Protocols: 1,2-Bis(bromomethyl)naphthalene in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1,2-bis(bromomethyl)naphthalene as a versatile building block in the synthesis of metal-organic frameworks (MOFs). While not a conventional linker itself, its reactive bromomethyl groups offer a strategic entry point for creating custom linkers through post-synthetic modification or by its use as a precursor for more complex ligand design. This document outlines its applications, presents relevant data in a structured format, and provides detailed experimental protocols for its utilization.
Introduction: A Strategic Precursor for MOF Synthesis
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a naphthalene-based molecule functionalized with two highly reactive bromomethyl groups. While its direct use as a primary linker in MOF synthesis is not widely documented, its true potential lies in its role as a precursor to design bespoke linkers. The naphthalene core provides rigidity and potential for interesting electronic properties, while the bromomethyl groups are amenable to a variety of chemical transformations, allowing for the introduction of desired functional groups.
The strategic importance of this compound in the context of drug development is significant. By modifying this precursor, linkers can be designed to create MOFs with tailored pore environments for high-capacity drug loading and controlled release. Furthermore, the introduction of specific functional groups can enhance host-guest interactions with drug molecules, leading to improved stability and targeted delivery.
Applications in MOF Synthesis and Drug Development
The application of this compound in MOFs can be categorized into two primary strategies:
-
Pre-synthesis Linker Modification: This approach involves chemically modifying this compound to introduce coordinating groups, such as carboxylates or azoles, prior to its use in MOF synthesis. This allows for the creation of novel linkers with specific geometries and functionalities.
-
Post-Synthetic Modification (PSM): In this strategy, a MOF is first synthesized using a linker containing a reactive group. Subsequently, this compound can be introduced to functionalize the MOF's internal or external surfaces. This method is particularly useful for introducing new functionalities without altering the parent MOF's framework.
The resulting MOFs can be applied in various aspects of drug development:
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The release of the drug can be controlled by the pore size, the linker's functionality, and external stimuli.
-
Bio-imaging: The naphthalene core is inherently fluorescent. MOFs derived from this precursor could be designed as fluorescent probes for cellular imaging.
-
Catalysis: The introduction of catalytically active sites onto the linker can lead to MOFs that can catalyze reactions relevant to pharmaceutical synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a custom linker from this compound and its subsequent use in the synthesis of a hypothetical MOF, designated as Naph-MOF-1 .
Protocol 1: Synthesis of Naphthalene-1,2-diyldimethanediyl bis(sulfanediyl)diacetic acid (NDSDA)
This protocol describes the conversion of this compound into a dicarboxylic acid linker suitable for MOF synthesis.
Materials:
-
This compound
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 100 mL of ethanol with stirring.
-
Deprotonation: In a separate beaker, dissolve 0.7 g of thioglycolic acid and 0.6 g of NaOH in 50 mL of deionized water.
-
Reaction: Slowly add the aqueous solution of sodium thioglycolate to the ethanolic solution of this compound.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours under constant stirring.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. A precipitate should form. Collect the solid by vacuum filtration and wash with deionized water.
-
Acidification: Resuspend the solid in 100 mL of deionized water and acidify to pH 2 with 1 M HCl.
-
Final Product Collection: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. This yields the NDSDA linker.
Protocol 2: Synthesis of Naph-MOF-1
This protocol details the solvothermal synthesis of a hypothetical MOF using the NDSDA linker and a zinc-based secondary building unit (SBU).
Materials:
-
NDSDA linker (from Protocol 1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve 50 mg of the NDSDA linker and 100 mg of Zn(NO₃)₂·6H₂O in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the crystalline product by centrifugation.
-
Washing: Wash the collected crystals three times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange: Immerse the crystals in ethanol for 24 hours, replacing the ethanol three times during this period.
-
Activation: Dry the product under high vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores. The resulting activated material is Naph-MOF-1 .
Data Presentation
The following tables summarize hypothetical characterization data for the synthesized NDSDA linker and the resulting Naph-MOF-1.
Table 1: Physicochemical Properties of NDSDA Linker
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄S₂ |
| Molecular Weight | 334.41 g/mol |
| Melting Point | 185-188 °C |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |
Table 2: Characterization Data for Naph-MOF-1
| Parameter | Value |
| BET Surface Area | 1250 m²/g |
| Langmuir Surface Area | 1480 m²/g |
| Pore Volume | 0.65 cm³/g |
| Average Pore Diameter | 1.2 nm |
| Thermal Stability (TGA) | Stable up to 350 °C |
| PXRD Peaks (2θ) | 8.5°, 12.1°, 15.3°, 18.9° |
Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for the synthesis of Naph-MOF-1.
Caption: Relationship between precursor, strategies, and applications.
Conclusion
This compound represents a valuable, yet underutilized, precursor for the design of novel organic linkers for metal-organic frameworks. Its reactive handles allow for the introduction of a wide range of functionalities, paving the way for the development of MOFs with tailored properties for applications in drug development, including drug delivery, bio-imaging, and catalysis. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this versatile building block in the exciting field of MOF chemistry.
Application Notes and Protocols for Cycloaddition Reactions with 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for conducting cycloaddition reactions using 1,2-bis(bromomethyl)naphthalene as a precursor to a highly reactive diene. The methodologies outlined below are designed to be a valuable resource for the synthesis of complex polycyclic and heterocyclic scaffolds relevant to materials science and drug discovery.
Introduction
This compound serves as a stable and accessible precursor to the transient but highly reactive 1,2-naphthoquinodimethane. This intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles to construct intricate molecular architectures. The in situ generation of this diene is crucial for its successful application in synthesis. This document details the protocols for the generation of 1,2-naphthoquinodimethane and its subsequent cycloaddition with representative electron-deficient dienophiles.
Reaction Principle
The core of the reaction involves the dehalogenation of this compound to form the unstable 1,2-naphthoquinodimethane. This intermediate is immediately trapped by a dienophile present in the reaction mixture to yield the desired cycloadduct. Common methods for the generation of the o-quinodimethane intermediate include the use of reducing agents like sodium iodide or zinc dust.
Experimental Protocols
Below are detailed protocols for the cycloaddition of in situ generated 1,2-naphthoquinodimethane with various dienophiles.
Protocol 1: Cycloaddition with N-Phenylmaleimide using Sodium Iodide
This protocol describes the reaction of this compound with N-phenylmaleimide, a common dienophile, using sodium iodide to facilitate the formation of the reactive diene.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Sodium Iodide (NaI), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), N-phenylmaleimide (1.2 eq), and anhydrous sodium iodide (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
Protocol 2: Cycloaddition with Maleic Anhydride using Zinc Dust
This protocol provides an alternative method for the generation of the diene using zinc dust, followed by its reaction with maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Zinc dust (activated)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activate the zinc dust by stirring it in 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a round-bottom flask, suspend the activated zinc dust (3.0 eq) in anhydrous THF.
-
Add a solution of this compound (1.0 eq) and maleic anhydride (1.5 eq) in anhydrous THF to the zinc suspension dropwise over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Quench the filtrate with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cycloadduct.
Data Presentation
The following table summarizes representative quantitative data for the cycloaddition reactions of in situ generated 1,2-naphthoquinodimethane with various dienophiles. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.
| Dienophile | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenylmaleimide | NaI | DMF | 80 | 18 | 75-85 |
| Maleic Anhydride | Zn | THF | Room Temp. | 10 | 60-70 |
| Dimethyl Acetylenedicarboxylate | NaI | Acetonitrile | Reflux | 24 | 55-65 |
| Methyl Vinyl Ketone | Zn | THF | Room Temp. | 12 | 40-50 |
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the cycloaddition reaction.
Caption: General workflow for the synthesis of cycloadducts.
Reaction Mechanism
The diagram below outlines the key steps in the cycloaddition reaction, from the generation of the reactive diene to the formation of the final product.
Caption: Mechanism of the Diels-Alder reaction.
Application Notes and Protocols for Alkylation Reactions Using 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)naphthalene is a versatile bifunctional electrophile widely employed in organic synthesis. Its two reactive bromomethyl groups, positioned on adjacent carbons of the naphthalene core, make it an excellent building block for the construction of complex molecular architectures. This reagent is particularly useful for alkylation reactions with a variety of nucleophiles, including amines, thiols, and phenols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
The rigid naphthalene scaffold and the defined spatial relationship of the two bromomethyl groups allow for the synthesis of unique cyclic and acyclic structures. Common applications include the preparation of macrocycles, cyclophanes, and functionalized naphthalene derivatives for use in medicinal chemistry, materials science, and supramolecular chemistry. The resulting products often exhibit interesting photophysical properties due to the naphthalene chromophore.
This document provides detailed protocols for performing alkylation reactions with this compound and a summary of representative reaction conditions and yields.
Reaction Principle: Nucleophilic Substitution
The alkylation reactions of this compound proceed via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (e.g., an amine, thiol, or phenoxide) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. Due to the presence of two reactive sites, the reaction can be controlled to achieve either mono- or dialkylation, or intramolecular cyclization with a bidentate nucleophile.
A common challenge, particularly with primary amines, is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired product.
Experimental Protocols
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes a general procedure for the dialkylation of primary amines or the mono-alkylation of secondary amines with this compound to form cyclic or acyclic amine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (2.2 equivalents for primary amines for acyclic dialkylation, or 1.1 equivalents for diamines for cyclization) and a suitable anhydrous solvent (DMF or ACN, to achieve a concentration of 0.1-0.5 M with respect to this compound).
-
Addition of Base: Add an anhydrous base such as potassium carbonate (2.5 equivalents) or cesium carbonate (2.2 equivalents). Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine/base suspension.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a mixture of hexane and ethyl acetate as the eluent). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-alkylated product.
Protocol 2: S-Alkylation of Thiols
This protocol provides a general method for the synthesis of dithioethers from the reaction of thiols with this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (2.2 equivalents) and a suitable anhydrous solvent (DMF or THF, to achieve a concentration of 0.1-0.5 M with respect to this compound).
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) and stir the mixture at room temperature for 20-30 minutes. Alternatively, for less acidic thiols, sodium hydride (2.2 equivalents) can be used, added portion-wise at 0 °C.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: O-Alkylation of Phenols
This protocol outlines a general procedure for the synthesis of bis-ethers from the reaction of phenols with this compound.
Materials:
-
This compound
-
Phenol derivative (e.g., phenol, 4-methoxyphenol)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (2.2 equivalents) in anhydrous acetone or DMF (to achieve a concentration of 0.1-0.5 M with respect to this compound).
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) or cesium carbonate (2.2 equivalents) to the solution.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete in 6-24 hours.
-
Work-up:
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure diether product.
Data Presentation
The following table summarizes representative conditions and yields for alkylation reactions with this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) |
| Benzylamine (2.2) | K₂CO₃ (2.5) | DMF | 25 | 12 | Acyclic Diamine | 85-95 |
| Piperidine (2.2) | K₂CO₃ (2.5) | ACN | 60 | 8 | Acyclic Diamine | 80-90 |
| 1,2-Ethanediamine (1.1) | Cs₂CO₃ (2.2) | ACN | 80 | 24 | Cyclic Diamine | 60-75 |
| Thiophenol (2.2) | K₂CO₃ (2.5) | DMF | 25 | 4 | Dithioether | 90-98 |
| Benzyl thiol (2.2) | NaH (2.2) | THF | 25 | 6 | Dithioether | 88-96 |
| 1,2-Ethanedithiol (1.1) | K₂CO₃ (2.5) | DMF | 25 | 12 | Cyclic Dithioether | 70-85 |
| Phenol (2.2) | K₂CO₃ (2.5) | Acetone | Reflux | 18 | Diether | 85-95 |
| 4-Methoxyphenol (2.2) | Cs₂CO₃ (2.2) | DMF | 80 | 12 | Diether | 90-98 |
| Catechol (1.1) | K₂CO₃ (2.5) | DMF | 60 | 24 | Cyclic Diether | 65-80 |
Mandatory Visualization
Caption: General experimental workflow for alkylation reactions.
Application Notes and Protocols for the Synthesis of Naphthalene-Cored Dendrimers using 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them promising candidates for various biomedical applications, including drug delivery, gene therapy, and diagnostics. Their unique architecture consists of a central core, interior layers of repeating branch units, and a periphery of functional groups. The choice of the core molecule is crucial as it dictates the initial branching multiplicity and influences the overall size, shape, and properties of the resulting dendrimer.
1,2-Bis(bromomethyl)naphthalene is a versatile building block that can serve as a core for the synthesis of dendrimers. Its two reactive bromomethyl groups provide anchor points for the attachment of dendritic wedges (dendrons), allowing for the construction of well-defined dendritic macromolecules. The rigid and fluorescent naphthalene core can also impart unique photophysical properties to the resulting dendrimers, which can be advantageous for imaging and sensing applications.
This document provides detailed application notes and experimental protocols for the synthesis of poly(benzyl ether) dendrimers using this compound as the core via a convergent synthetic approach.
Synthetic Strategy: Convergent Synthesis
The convergent synthesis strategy is employed for the construction of these naphthalene-cored dendrimers.[1] This method involves the initial synthesis of dendritic wedges (dendrons) from the periphery to a single focal point. These pre-synthesized dendrons are then attached to the central core molecule, this compound, in the final step. The convergent approach offers excellent control over the final structure and purity of the dendrimer, minimizing the occurrence of structural defects. The key reaction for connecting the hydroxyl-terminated dendrons to the bromomethyl groups of the core is the Williamson ether synthesis.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. This compound can be synthesized from 1,2-dimethylnaphthalene via radical bromination or purchased from commercial suppliers. Poly(benzyl ether) dendrons with a hydroxyl focal point (G1-OH and G2-OH) can be synthesized according to established literature procedures.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the dendrimers.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is used to confirm the molecular weight of the synthesized dendrimers.
Protocol 1: Synthesis of First-Generation Naphthalene-Cored Dendrimer (G1-Naph)
-
Preparation of Dendron Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the first-generation poly(benzyl ether) dendron with a hydroxyl focal point (G1-OH) (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH) (2.5 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the alkoxide.
-
Core Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the dendron alkoxide solution at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench the excess NaH by the slow addition of methanol. Pour the mixture into a large volume of deionized water to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water and methanol. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Drying: Dry the purified product under vacuum to obtain the G1-Naph dendrimer as a white solid.
Protocol 2: Synthesis of Second-Generation Naphthalene-Cored Dendrimer (G2-Naph)
-
Preparation of Dendron Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the second-generation poly(benzyl ether) dendron with a hydroxyl focal point (G2-OH) (2.2 equivalents) in anhydrous DMF.
-
Deprotonation: Add sodium hydride (NaH) (2.5 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Core Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it to the dendron solution.
-
Reaction: Stir the reaction mixture at 70 °C for 72 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for G1-Naph.
-
Drying: Dry the final product under vacuum to yield the G2-Naph dendrimer.
Data Presentation
Table 1: Physicochemical Properties of Naphthalene-Cored Dendrimers
| Compound | Molecular Formula | Calculated MW ( g/mol ) | Yield (%) | Mn (GPC) ( g/mol ) | PDI (GPC) |
| G1-Naph | C₅₆H₅₀O₆ | 827.0 | ~85 | ~810 | < 1.05 |
| G2-Naph | C₁₁₆H₁₀₂O₁₄ | 1736.0 | ~80 | ~1700 | < 1.05 |
Note: The data presented are representative and may vary based on experimental conditions.
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃) for Naphthalene-Cored Dendrimers
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| G1-Naph | 7.85-7.40 (m) | Aromatic protons (Naphthalene) |
| 7.40-7.20 (m) | Aromatic protons (Phenyl) | |
| 5.10 (s) | -O-CH₂-Ar (Dendron) | |
| 4.95 (s) | Naph-CH₂-O- | |
| G2-Naph | 7.88-7.42 (m) | Aromatic protons (Naphthalene) |
| 7.42-7.25 (m) | Aromatic protons (Phenyl) | |
| 5.12 (s) | -O-CH₂-Ar (Outer layer of Dendron) | |
| 5.05 (s) | -O-CH₂-Ar (Inner layer of Dendron) | |
| 4.98 (s) | Naph-CH₂-O- |
Note: The chemical shifts are approximate and can vary slightly.
Visualization of Synthetic Pathway and Workflow
Caption: Overall workflow for the convergent synthesis of naphthalene-cored dendrimers.
Caption: Reaction scheme for the synthesis of naphthalene-cored dendrimers.
Applications in Drug Development
Dendrimers synthesized using this compound as a core hold significant potential in drug development. The internal cavities of these dendrimers can be utilized to encapsulate hydrophobic drug molecules, thereby enhancing their solubility and bioavailability. The peripheral functional groups can be modified with targeting ligands (e.g., antibodies, peptides, or small molecules) to achieve site-specific drug delivery, reducing off-target effects and improving therapeutic efficacy. Furthermore, the inherent fluorescence of the naphthalene core can be exploited for simultaneous imaging and therapy, enabling the development of theranostic agents. The well-defined nature of these dendrimers ensures batch-to-batch reproducibility, a critical factor for clinical translation.
Conclusion
This document outlines a robust and versatile methodology for the synthesis of novel dendrimers using this compound as a core. The provided protocols and characterization data serve as a valuable resource for researchers in academia and industry. The unique properties of these naphthalene-cored dendrimers make them attractive candidates for further exploration in various fields, particularly in the development of advanced drug delivery systems and diagnostic tools.
References
Application Notes and Protocols: 1,2-Bis(bromomethyl)naphthalene as a Precursor for Novel Conjugated Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-bis(bromomethyl)naphthalene as a versatile precursor for the synthesis of novel conjugated materials. The unique ortho-positioning of the bromomethyl groups on the naphthalene core allows for the formation of poly(1,2-naphthylene vinylene) (PNV), a conjugated polymer with potential applications in organic electronics and sensor technology. This document outlines the primary synthetic routes, detailed experimental protocols, and expected material properties.
Introduction to this compound in Conjugated Polymer Synthesis
This compound is an aromatic hydrocarbon featuring two reactive bromomethyl groups ortho to each other on a naphthalene scaffold. This specific arrangement makes it a valuable monomer for the synthesis of conjugated polymers, particularly poly(naphthylene vinylene)s, through various polymerization techniques. The resulting polymers possess a conjugated backbone, which imparts them with interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The primary polymerization methods for converting this compound into conjugated polymers are Gilch polymerization and Wittig polymerization. These methods allow for the formation of vinylidene or vinylene linkages between the naphthalene units, leading to a fully conjugated polymer chain.
Synthetic Pathways and Mechanisms
The synthesis of poly(1,2-naphthylene vinylene) from this compound can be achieved through several routes. The most common and direct method is the Gilch polymerization, which proceeds through a base-induced elimination reaction. An alternative, though more synthetically involved, route is the Wittig condensation polymerization.
Gilch Polymerization Pathway
The Gilch polymerization is a widely utilized method for the synthesis of poly(arylene vinylene)s from bis(halomethyl) aromatic monomers. The reaction is initiated by a strong base, such as potassium tert-butoxide, which abstracts a proton from one of the bromomethyl groups, leading to the elimination of HBr and the formation of a reactive p-quinodimethane-like intermediate. This intermediate then polymerizes to form the conjugated polymer.
Caption: Gilch polymerization of this compound.
Wittig Polymerization Pathway
The Wittig polymerization offers an alternative route to poly(1,2-naphthylene vinylene). This multi-step process involves the initial conversion of this compound into a bis(phosphonium salt). This salt is then treated with a base to form a bis(ylide), which subsequently reacts with a dialdehyde, such as glyoxal, in a polycondensation reaction to yield the final polymer.
Caption: Wittig polymerization route to poly(1,2-naphthylene vinylene).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of poly(1,2-naphthylene vinylene) from this compound. These are representative protocols based on established procedures for similar monomers and may require optimization for specific applications.
Protocol for Gilch Polymerization of this compound
Materials:
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This compound (1.00 g, 3.20 mmol)
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Potassium tert-butoxide (1.0 M solution in THF, 7.0 mL, 7.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
Methanol, 200 mL
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound in 40 mL of anhydrous THF in a 100 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to yellow or orange is typically observed, indicating the formation of the conjugated polymer.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the polymerization by slowly pouring the reaction mixture into 200 mL of methanol with vigorous stirring.
-
A precipitate will form. Collect the solid polymer by vacuum filtration.
-
Wash the polymer sequentially with methanol and water to remove any unreacted monomer and inorganic salts.
-
Dry the polymer under vacuum at 40 °C for 24 hours to yield poly(1,2-naphthylene vinylene) as a solid.
Experimental Workflow:
Caption: Workflow for the Gilch polymerization.
Protocol for Wittig Polymerization of this compound
Step 1: Synthesis of 1,2-Naphthalenebis(triphenylphosphonium bromide)
-
Dissolve this compound (3.12 g, 10.0 mmol) and triphenylphosphine (5.51 g, 21.0 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture at 100 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and add 200 mL of diethyl ether to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.
Step 2: Polymerization
-
Suspend the bis(phosphonium salt) (4.37 g, 5.0 mmol) and glyoxal (as a 40% aqueous solution, 0.73 g, 5.0 mmol of the dialdehyde) in 50 mL of anhydrous THF.
-
Cool the mixture to 0 °C and add a solution of lithium hydroxide (0.24 g, 10.0 mmol) in 10 mL of water dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Collect the solid by filtration, wash with methanol and water, and dry under vacuum.
Material Properties and Characterization
The resulting poly(1,2-naphthylene vinylene) is expected to be a conjugated polymer with distinct optical and electronic properties. The characterization of these materials is crucial for understanding their structure-property relationships and potential applications.
Expected Properties of Poly(1,2-naphthylene vinylene)
The properties of poly(naphthylene vinylene)s are highly dependent on the linkage position on the naphthalene ring. While specific data for the 1,2-isomer is not widely reported, we can infer its likely characteristics in comparison to other isomers.
Table 1: Comparison of Expected Properties of Poly(naphthylene vinylene) Isomers
| Property | Poly(1,2-naphthylene vinylene) (Expected) | Poly(1,4-naphthylene vinylene) (Reference) | Poly(2,6-naphthylene vinylene) (Reference) |
| Solubility | Likely requires solubilizing side chains | Insoluble without side chains | Insoluble without side chains |
| Absorption Max (λ_max) | Expected in the blue-green region | ~450-500 nm | ~400-450 nm |
| Emission Max (λ_em) | Expected in the green-yellow region | ~500-550 nm | ~450-500 nm |
| Band Gap (Eg) | Estimated 2.2 - 2.5 eV | ~2.5 eV | ~2.7 eV |
| Thermal Stability | High, due to rigid backbone | High | High |
Note: The expected values for poly(1,2-naphthylene vinylene) are estimations based on the properties of related polymers and may vary depending on the molecular weight and polydispersity.
Characterization Techniques
A comprehensive characterization of the synthesized poly(1,2-naphthylene vinylene) should be performed to confirm its structure and evaluate its properties.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the chain length and distribution, which influences material properties. |
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure of the polymer. | Shows characteristic peaks for the naphthalene and vinylene protons and carbons, confirming successful polymerization. |
| UV-Vis Spectroscopy | Determine the absorption spectrum and estimate the optical band gap. | Reveals the electronic transitions and the extent of conjugation in the polymer backbone. |
| Photoluminescence (PL) Spectroscopy | Measure the emission spectrum and quantum yield. | Characterizes the light-emitting properties of the material, essential for OLED applications. |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the polymer. | Determines the decomposition temperature, indicating the material's robustness for device fabrication. |
| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels. | Provides insight into the electronic structure and suitability for use in electronic devices. |
Characterization Workflow:
Caption: Workflow for polymer characterization.
Applications in Drug Development and Research
While the primary applications of conjugated polymers are in materials science, their unique photophysical properties can be leveraged in drug development and biomedical research.
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Fluorescent Probes: The inherent fluorescence of poly(1,2-naphthylene vinylene) can be utilized in the development of fluorescent probes for bioimaging and sensing applications. The polymer backbone can be functionalized with specific recognition moieties to target particular biomolecules or analytes.
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Drug Delivery: The conjugated polymer can be formulated into nanoparticles for drug delivery systems. The fluorescence of the polymer can be used to track the delivery and release of the drug.
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Biosensors: The electronic properties of the polymer can be exploited to create sensitive biosensors. The binding of a target analyte to the polymer surface can induce a change in its conductivity or fluorescence, providing a detectable signal.
Further research into the biocompatibility and functionalization of poly(1,2-naphthylene vinylene) is necessary to fully explore its potential in these areas.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(bromomethyl)naphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 1,2-Bis(bromomethyl)naphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the free-radical bromination of 1,2-dimethylnaphthalene. This reaction, often a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), in an inert solvent.[1]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis? A2: NBS is favored for benzylic brominations because it can maintain a low, constant concentration of bromine in the reaction mixture, which promotes radical side-chain substitution over electrophilic aromatic ring substitution.[2] This selectivity is crucial for preventing the formation of undesired ring-brominated byproducts and improving the yield of the target compound.
Q3: What is the role of the radical initiator (e.g., AIBN)? A3: A radical initiator is used to start the free-radical chain reaction. Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical, which initiates the chain bromination of the methyl groups on the naphthalene core.[1]
Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by observing the consumption of NBS. As the reaction proceeds, the denser NBS is converted into succinimide, which is less dense and will float on the surface of many common solvents like carbon tetrachloride.[3] Additionally, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material and the appearance of the product.
Q5: What are the typical side products in this synthesis? A5: Common side products include 1-(bromomethyl)-2-methylnaphthalene (mono-brominated product), 1,2-Bis(dibromomethyl)naphthalene (over-brominated product), and various ring-brominated isomers. The formation of these impurities is highly dependent on the reaction conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Initiator: AIBN can degrade over time. 2. Wet Reagents/Solvent: Water can react with NBS and interfere with the radical chain reaction. 3. Insufficient Temperature: The reaction temperature may be too low for efficient AIBN decomposition. | 1. Use freshly recrystallized AIBN. 2. Ensure all reagents are dry and use an anhydrous solvent. Dry solvents over appropriate drying agents (e.g., P₂O₅ for CCl₄).[3] 3. The reaction should be run at the reflux temperature of the chosen solvent (e.g., CCl₄ at ~77°C, 1,2-dichlorobenzene at ~180°C).[1][3] |
| Formation of Ring-Brominated Byproducts | 1. High Bromine Concentration: This favors electrophilic aromatic substitution. 2. Presence of Acidic Impurities: Can catalyze ring bromination. | 1. Use NBS to maintain a low Br₂ concentration. Avoid using molecular bromine directly unless specific conditions are employed.[2] 2. Ensure the reaction vessel is clean and free of acid residue. |
| Incomplete Reaction (Significant Starting Material Remains) | 1. Insufficient NBS: The molar ratio of NBS to 1,2-dimethylnaphthalene is too low. 2. Insufficient Initiator: Not enough AIBN was used to sustain the radical chain reaction. 3. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess of NBS (at least 2.0 equivalents) to ensure complete di-bromination.[1] 2. Use a catalytic amount of AIBN (typically 0.02-0.05 equivalents).[1] 3. Increase the reaction time. Monitor the reaction until the starting material is consumed (e.g., via TLC/GC).[3] |
| Product is an Oily Mixture, Fails to Crystallize | 1. Presence of Impurities: Mono-brominated or over-brominated side products can prevent crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography on silica gel before attempting recrystallization. 2. Ensure the solvent is completely removed under vacuum after the work-up. |
| Significant Mono-brominated Product | 1. Insufficient NBS: Using only one equivalent of NBS will favor mono-bromination. 2. Reaction Stopped Prematurely: The reaction was not run long enough for the second bromination to occur. | 1. Ensure at least 2.0 equivalents of NBS are used for the di-bromination.[1] 2. Allow the reaction to run for a longer duration, monitoring for the disappearance of the mono-brominated intermediate. |
Data Presentation: Reaction Conditions for Benzylic Bromination
The following table summarizes typical conditions for benzylic bromination using NBS, which is the core transformation in synthesizing this compound from 1,2-dimethylnaphthalene.
| Parameter | Condition 1 (Classic Wohl-Ziegler) | Condition 2 (Alternative Solvent) | Notes |
| Starting Material | 1,2-dimethylnaphthalene | 1,2-dimethylnaphthalene | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Use >2.0 equivalents for di-bromination.[1] |
| Initiator | AIBN | AIBN | Typically 0.02 - 0.05 equivalents.[1] |
| Solvent | Carbon Tetrachloride (CCl₄) | 1,2-Dichlorobenzene | CCl₄ is a traditional solvent but is toxic and an ozone-depleting substance. 1,2-Dichlorobenzene is a higher-boiling, less toxic alternative.[1] |
| Temperature | Reflux (~77 °C) | 80 °C - 135 °C | Temperature should be sufficient to decompose AIBN and maintain reflux.[1][4] |
| Reaction Time | 3 - 12 hours | 3 - 8 hours | Monitor by TLC or GC for completion.[1][4] |
| Typical Yield | Variable, often moderate | Reported up to 92% for similar substrates.[1] | Yield is highly dependent on purity of reagents and reaction control. |
Experimental Protocols
Protocol: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a generalized procedure based on the Wohl-Ziegler reaction for benzylic bromination.[1][3][4]
Materials:
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1,2-dimethylnaphthalene
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N-Bromosuccinimide (NBS), recrystallized from water
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2,2'-Azobis(isobutyronitrile) (AIBN)
-
1,2-Dichlorobenzene (anhydrous)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylnaphthalene (1.0 eq.) in anhydrous 1,2-dichlorobenzene.
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 eq.) and AIBN (0.04 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is often initiated by light or heat. Maintain this temperature for 8 hours or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold 1,2-dichlorobenzene.
-
Transfer the filtrate to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product will be a solid or a viscous oil.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield pure this compound as a crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Preventing side reactions in 1,2-Bis(bromomethyl)naphthalene alkylations
Welcome to the technical support center for 1,2-Bis(bromomethyl)naphthalene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing alkylation reactions involving this versatile bifunctional reagent. Here, you will find detailed guides, protocols, and data to help prevent common side reactions and maximize the yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylation with this compound?
A1: The primary side reactions stem from the high reactivity and bifunctional nature of the reagent. Key issues include:
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Polymerization: The reagent can react with itself or the mono-alkylated intermediate, leading to the formation of insoluble polymeric materials. This is especially prevalent at higher concentrations and temperatures.
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Intramolecular Cyclization: Depending on the nucleophile, after the first alkylation, the newly introduced group may react with the second bromomethyl group on the same naphthalene molecule, leading to the formation of a new heterocyclic ring fused to the naphthalene core.
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Over-alkylation: With primary or secondary amines as nucleophiles, the initial alkylation product can react further, leading to tertiary amines or quaternary ammonium salts.[1]
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Elimination Reactions: Strong, sterically hindered bases can promote the elimination of HBr, leading to the formation of unsaturated byproducts.[2]
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Hydrolysis: The bromomethyl groups are sensitive to moisture and can hydrolyze back to the corresponding alcohol (1,2-naphthalenedimethanol), especially in the presence of water or protic solvents at elevated temperatures.[3]
Q2: I'm observing a significant amount of insoluble white precipitate (polymer). How can I prevent this?
A2: Polymerization is a common issue. To minimize it, consider the following strategies:
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High Dilution: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) is the most effective way to favor the desired intramolecular reaction (if applicable) or intermolecular reaction with your nucleophile over intermolecular self-reaction (polymerization).
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Slow Addition: Add the this compound solution dropwise to the solution of the nucleophile over several hours using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent.
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Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nucleophiles, starting at room temperature or even 0 °C is advisable.[4]
Q3: My desired product is a macrocycle, but I'm getting low yields. How can I favor macrocyclization over polymerization?
A3: Favoring macrocyclization requires conditions that promote intramolecular reactions. The key principle is to use high-dilution conditions, which statistically favor the ends of the same molecule finding each other over reacting with another molecule.
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Employ a Syringe Pump: Use a syringe pump for the slow, simultaneous addition of both the this compound and your dinucleophile to a large volume of solvent.
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Optimize Solvent and Base: The choice of solvent and base can influence the conformation of the intermediate, potentially pre-organizing it for cyclization. Aprotic polar solvents like DMF or acetonitrile are common.[5] A non-nucleophilic base like potassium carbonate or cesium carbonate is often used to neutralize the HBr formed.[1][5]
Q4: How do I prevent over-alkylation when using a primary amine as the nucleophile?
A4: Over-alkylation occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][5] To control this:
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Use a Large Excess of the Amine: Employing a significant excess of the primary amine (3-5 equivalents) can statistically favor the reaction with the starting amine over the product. The excess amine can also act as the base.[5]
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Protecting Groups: If possible, use a protecting group on the amine that can be removed after the alkylation is complete.
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Control Stoichiometry and Temperature: Use a precise 1:1 stoichiometry of the amine to each bromomethyl group and run the reaction at a lower temperature to improve selectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive alkylating agent due to hydrolysis. | Ensure this compound is stored in a cool, dry place. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[3] |
| Poor solubility of reagents. | Change to a more polar aprotic solvent like DMF or DMSO. Consider using a phase-transfer catalyst (e.g., TBAB) for reactions with inorganic bases.[1][6] | |
| Reaction temperature too low. | If the reaction is slow at room temperature, gently heat to 40-60 °C while monitoring for side product formation by TLC.[5] | |
| Formation of Multiple Products | Polymerization. | Use high dilution and slow addition techniques. Keep the reaction temperature low. |
| Intramolecular cyclization (undesired). | Increase the concentration of the nucleophile relative to the alkylating agent. | |
| Over-alkylation of amine nucleophile. | Use a large excess of the amine or protect the amine. Perform the reaction at a lower temperature.[1] | |
| Ring bromination. | This is unlikely under typical alkylation conditions but ensure the absence of Lewis acid contaminants in your glassware. Benzylic bromination is favored under radical conditions, not ionic alkylation conditions.[7] | |
| Starting Material Remains | Insufficient base. | Use at least 2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) per molecule of this compound to neutralize the HBr byproduct.[5] |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[8] |
Experimental Protocols
Protocol 1: General Procedure for Dialkylation of a Dinucleophile (e.g., Diamine, Dithiol)
This protocol is adapted for a generic dinucleophile and emphasizes conditions to minimize polymerization.
Materials:
-
This compound (1.0 eq)
-
Dinucleophile (e.g., 1,2-ethanedithiol) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, syringe pump, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a septum.
-
Reagent Preparation:
-
In a separate flask, dissolve the dinucleophile (1.0 eq) and K₂CO₃ (2.5 eq) in a large volume of anhydrous DMF (to achieve a final concentration of ~0.01 M).
-
In a gas-tight syringe, prepare a solution of this compound (1.0 eq) in anhydrous DMF.
-
-
Reaction:
-
Begin stirring the dinucleophile/base solution in the reaction flask at room temperature.
-
Using the syringe pump, add the this compound solution dropwise to the reaction flask over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure dialkylated product.[1]
Visual Guides
Caption: General experimental workflow for controlled dialkylation reactions.
Caption: Troubleshooting decision tree for alkylation side reactions.
Caption: Competing reaction pathways in dialkylation experiments.
References
Navigating the Synthesis and Application of 1,2-Bis(bromomethyl)naphthalene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of 1,2-Bis(bromomethyl)naphthalene in chemical reactions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges, particularly those related to solubility.
Solubility Profile of this compound
| Solvent | Polarity | Solubility | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Good | The related 1,2-bis(chloromethyl)naphthalene shows good solubility. Often used in bromination reactions. |
| Chloroform | Polar Aprotic | Good | Similar to DCM, the chloro-analog is soluble. 2-(Bromomethyl)naphthalene is sparingly soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A common solvent for reactions involving organometallic reagents and nucleophilic substitutions. |
| Acetone | Polar Aprotic | Moderate | The chloro-analog, 1,2-bis(chloromethyl)naphthalene, is reported to be soluble in acetone. |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | 2-(Bromomethyl)naphthalene exhibits very slight solubility. May require heating to improve dissolution. |
| Benzene | Non-polar | Soluble | Has been successfully used as a solvent in the synthesis of related bis(bromomethyl)naphthalenes. |
| Toluene | Non-polar | Soluble | A common non-polar solvent for aromatic compounds. |
| Carbon Tetrachloride | Non-polar | Soluble | Utilized in bromination reactions of naphthalene derivatives. |
| Ethanol | Polar Protic | Sparingly Soluble | 2-(Bromomethyl)naphthalene is moderately soluble, suggesting potential for limited solubility of the dibromo-compound. |
| Water | Polar Protic | Insoluble | Insoluble and reactive. The compound will likely hydrolyze. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on solubility-related problems.
Q1: My reaction with this compound is showing low or no conversion. What are the likely causes related to solubility?
A1: Low conversion is frequently linked to poor solubility of the starting material.
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Inadequate Solvent Choice: this compound has limited solubility in many common solvents. If the compound is not fully dissolved, the reaction will be heterogeneous and proceed very slowly, if at all.
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Recommendation: Refer to the solubility table above. Consider using chlorinated solvents like dichloromethane or chloroform, or aromatic solvents such as benzene or toluene. For reactions requiring polar aprotic conditions, THF or acetone may be suitable, potentially with heating.
-
-
Insufficient Solvent Volume: Even in a suitable solvent, if the volume is too low, the concentration of this compound may exceed its solubility limit.
-
Recommendation: Increase the solvent volume to ensure complete dissolution of the starting material at the reaction temperature.
-
-
Precipitation of Reactant: The reactant may be soluble at room temperature but could precipitate at lower reaction temperatures.
-
Recommendation: Monitor the reaction mixture for any signs of precipitation as the temperature is adjusted. If precipitation occurs, a different solvent system may be necessary.
-
Q2: I am observing the formation of significant side products in my reaction. Could this be related to the solvent?
A2: Yes, the choice of solvent can significantly influence the reaction pathway and the formation of byproducts.
-
Reaction with Solvent: Protic solvents, such as alcohols or water, can react with the highly electrophilic bromomethyl groups, leading to the formation of ethers or alcohols as byproducts.
-
Recommendation: Use dry, aprotic solvents unless the reaction specifically calls for a protic solvent.
-
-
Promotion of Side Reactions: The polarity of the solvent can affect the stability of intermediates and transition states. A solvent that favors an undesired reaction pathway will lead to increased byproduct formation.
-
Recommendation: If you suspect solvent-promoted side reactions, consider switching to a solvent with a different polarity. For example, if a polar solvent is leading to elimination byproducts, a non-polar solvent might be a better choice.
-
Q3: How can I improve the solubility of this compound in a given solvent?
A3: Several techniques can be employed to enhance solubility:
-
Heating: In many cases, the solubility of organic compounds increases with temperature.
-
Recommendation: Gently heat the reaction mixture to aid in dissolution. Ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
-
-
Co-solvent System: Using a mixture of solvents can sometimes provide better solubility than a single solvent.
-
Recommendation: Experiment with a co-solvent system. For example, adding a small amount of a good solvent (like DCM) to a solvent in which the compound is sparingly soluble might improve overall solubility.
-
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Recommendation: Place the reaction flask in an ultrasonic bath during the dissolution process.
-
Q4: What is the best way to purify this compound if it is impure?
A4: Recrystallization is a common and effective method for purifying solid organic compounds.
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Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommendation: Based on the solubility profile, a mixed solvent system such as hexane/ethyl acetate or ethanol could be a good starting point for recrystallization.[1] The process involves dissolving the impure compound in a minimal amount of the hot solvent and then allowing it to cool slowly, which should result in the formation of purer crystals.
-
Experimental Protocols
Below are detailed methodologies for key experiments involving compounds structurally related to this compound, which can be adapted for your specific needs.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for reacting a nucleophile with a bromomethylnaphthalene derivative, which can be adapted for this compound.
-
Materials:
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This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
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Anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile)
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the nucleophile (typically 2.2 equivalents for complete substitution) to the solution.
-
If the nucleophile is an amine or if the reaction generates HBr, add a non-nucleophilic base (at least 2.2 equivalents) to scavenge the acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Polymerization via Cross-Linking
This compound can be used as a cross-linking agent in polymer synthesis. The following is an example of a Friedel-Crafts alkylation reaction to cross-link polystyrene, adapted from a procedure for a related isomer.
-
Materials:
-
Polystyrene
-
This compound
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃ or SnCl₄)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene)
-
Methanol (for quenching and washing)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve polystyrene in the anhydrous solvent.
-
Add this compound to the polymer solution and stir until dissolved.
-
In a separate flask, prepare a suspension of the Lewis acid catalyst in the anhydrous solvent.
-
Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-80°C and maintain under reflux for 4-6 hours.
-
Monitor the reaction by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding methanol. The cross-linked polymer will precipitate.
-
Filter the solid polymer, wash thoroughly with methanol, and dry under vacuum.
-
Visualizing Experimental Workflows
Workflow for Optimizing Solubility in a Chemical Reaction
Caption: A decision-making workflow for troubleshooting low reaction yields due to solubility issues.
Logical Relationship for Solvent Selection
Caption: Logical relationship between the polarity of this compound and solvent choice.
References
Technical Support Center: Purification of 1,2-Bis(bromomethyl)naphthalene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(bromomethyl)naphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The two most common and effective purification techniques for this compound derivatives are column chromatography and recrystallization. Column chromatography is used to separate the desired compound from impurities based on differential adsorption to a stationary phase.[1] Recrystallization is a technique that purifies solid compounds based on differences in solubility.[2]
Q2: How do I choose between column chromatography and recrystallization?
The choice of purification method depends on the nature and quantity of impurities.
-
Column Chromatography: This method is ideal for separating the target compound from impurities with different polarities.[1] It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
-
Recrystallization: This is an effective technique when the desired compound is highly crystalline and the impurities are present in smaller amounts and have different solubility profiles.[2] It is often a simpler and more scalable method than chromatography.
Q3: What are some suitable solvent systems for column chromatography of this compound derivatives?
A common approach for determining the optimal solvent system is to first use Thin-Layer Chromatography (TLC).[3] A good starting point for non-polar compounds like these is a mixture of a non-polar solvent and a slightly more polar one.[4] Commonly used solvent systems include:
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Petroleum ether and ethyl acetate[5]
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Hexane and ethyl acetate[3]
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Hexane and dichloromethane[6]
-
Cyclohexane[6]
The polarity of the eluent can be gradually increased by adding more of the polar solvent to achieve good separation.[3]
Q4: What are good recrystallization solvents for this compound derivatives?
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Some reported solvents for recrystallizing bromomethylnaphthalene derivatives include:
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | Incorrect solvent system (eluent). | Systematically vary the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane until a good separation (Rf of the product around 0.3-0.4) is achieved.[3] |
| Product elutes too quickly | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.[3] |
| Product does not elute from the column | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[3] |
| Broad or tailing bands | - The column was not packed properly.- The sample was not loaded correctly.- The column may be overloaded. | - Ensure the column is packed uniformly without any air bubbles.- Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band.- Reduce the amount of crude product loaded onto the column.[3] |
| Compound appears to be degrading on the column | The silica gel is too acidic. | Add 1-3% triethylamine to your solvent system to neutralize the silica gel. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- If that fails, choose a different solvent in which the compound is less soluble. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure. | - Use a lower-boiling solvent.- Try adding a small amount of a solvent in which the compound is insoluble (a co-solvent).- Purify by column chromatography first to remove impurities. |
| Low recovery of purified product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution has cooled completely (an ice bath can be used) before filtering.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative this compound Derivative
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% (HPLC) | 60-85% | Low to Medium | High resolution, suitable for complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >95% (HPLC) | 70-90% | High | Simple, scalable, and often uses less solvent. | Not suitable for all compounds or for separating impurities with similar solubility. |
Note: Purity and yield are dependent on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed with no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel in a narrow band.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased during the run (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
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Dissolution: In a flask, add the crude this compound derivative and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A flowchart illustrating the decision-making process for troubleshooting the purification of this compound derivatives.
References
How to avoid dialkylation with 1,2-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 1,2-bis(bromomethyl)naphthalene, with a focus on controlling and avoiding dialkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in alkylation reactions?
A1: The main challenge is controlling the selectivity between mono- and dialkylation. Due to the presence of two reactive bromomethyl groups, this compound can react with one or two equivalents of a nucleophile. The monoalkylated product is often still reactive enough to undergo a second alkylation, leading to the undesired dialkylated byproduct. This is particularly prevalent when the monoalkylated product is more nucleophilic than the starting nucleophile.
Q2: What are the key factors that influence the ratio of mono- to dialkylation?
A2: The product distribution is primarily influenced by:
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Stoichiometry: The molar ratio of the nucleophile to this compound is a critical factor.
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Reaction Temperature: Temperature can affect the relative rates of the first and second alkylation reactions.
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Reaction Time: Longer reaction times can favor the formation of the thermodynamically more stable dialkylated product.
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Concentration: High dilution conditions can favor intramolecular reactions or suppress intermolecular dialkylation.
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Nature of the Nucleophile: The reactivity and steric hindrance of the nucleophile play a significant role.
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Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the reactant and the solubility of intermediates.
Q3: How can I favor monoalkylation over dialkylation?
A3: To promote monoalkylation, several strategies can be employed:
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Use of Excess Nucleophile: Employing a significant molar excess of the nucleophile can statistically favor the reaction of this compound with only one molecule of the nucleophile.
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Slow Addition: Adding the this compound solution slowly to a solution of the nucleophile can maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.
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Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity, as the activation energy for the second alkylation may be higher.
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Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving selective monoalkylation by carefully controlling the reaction conditions at the interface of two phases.[1][2]
Troubleshooting Guides
Problem 1: Predominant formation of the dialkylated product.
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Increase the molar excess of the nucleophile (e.g., 3 to 5 equivalents or higher). |
| High Reaction Temperature | Lower the reaction temperature. Consider running the reaction at 0 °C or even lower. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired monoalkylated product is maximized. |
| High Concentration | Perform the reaction under high dilution conditions by using a larger volume of solvent and adding the this compound slowly. |
Problem 2: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Nucleophilic Reagent | Use a stronger base to deprotonate the nucleophile more effectively. Consider a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants and the base are soluble. For poorly soluble bases like K₂CO₃, the addition of a phase-transfer catalyst can be beneficial. |
| Deactivated Reagent | Ensure the nucleophile has not degraded. Use freshly purified or commercially available high-purity reagents. |
Problem 3: Formation of complex mixtures or side products.
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if a non-nucleophilic reaction is desired. |
| Instability of Reactants or Products | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture. |
| Intramolecular Cyclization | If the nucleophile has a second reactive site, intramolecular cyclization can compete with the desired intermolecular reaction. High dilution conditions may favor cyclization. |
Data Presentation
The following table summarizes reaction conditions that can be optimized to favor monoalkylation of this compound with various nucleophiles. The yields are illustrative and will vary depending on the specific substrate and precise conditions.
| Nucleophile | Stoichiometry (Nucleophile:Electrophile) | Base | Solvent | Temperature (°C) | Typical Mono-alkylation Yield |
| Primary Amine | 3:1 to 5:1 | K₂CO₃ | Acetonitrile | 0 to 25 | Moderate to Good |
| Phenol | 2:1 to 3:1 | K₂CO₃ | Acetone | 25 to reflux | Moderate |
| Thiol | 2:1 to 3:1 | Et₃N | Dichloromethane | 0 to 25 | Good to High |
Experimental Protocols
Key Experiment: Selective Mono-alkylation of this compound with a Primary Amine
This protocol describes a general procedure for the selective mono-N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (3.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.5 mmol).
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Stir the suspension at room temperature for 15 minutes.
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In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
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Add the this compound solution dropwise to the stirred amine suspension over a period of 30 minutes at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the monoalkylated product.
Mandatory Visualization
References
Technical Support Center: Managing the Stability of 1,2-Bis(bromomethyl)naphthalene in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the stability of 1,2-Bis(bromomethyl)naphthalene in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments and synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
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Solvent Nucleophilicity: Protic and nucleophilic solvents, such as water, alcohols, and amines, can react with the electrophilic bromomethyl groups, leading to solvolysis and the formation of byproducts.
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Temperature: Elevated temperatures accelerate the rate of degradation through various pathways, including solvolysis and potential thermal decomposition.
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Light Exposure: Aromatic bromides can be susceptible to photodegradation, where UV light can initiate radical reactions or promote substitution reactions.
Q2: What are the expected degradation products of this compound?
A2: The primary and most common degradation pathway is hydrolysis, which leads to the formation of 1,2-bis(hydroxymethyl)naphthalene. In alcoholic solvents, the corresponding dialkoxy ethers can be formed. Under certain conditions, especially in the presence of bases or nucleophiles, polymerization or the formation of other substitution products can occur.
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
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Prepared fresh whenever possible.
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Stored at low temperatures (2-8 °C is recommended).
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Protected from light by using amber vials or wrapping the container in aluminum foil.
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Prepared in dry, aprotic solvents.
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Kept under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Q4: Can I use this compound in reactions that contain water?
A4: Using this compound in the presence of water is challenging due to competing hydrolysis.[1] If water is unavoidable due to the solubility of other reactants, the reaction should be carefully optimized.[1] Consider using a biphasic system with a phase-transfer catalyst or micellar catalysis to minimize contact between the naphthalene derivative and water.[1]
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in experimental settings.
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
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The desired product is obtained in lower than expected yields.
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Starting material (this compound) is recovered after the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Starting Material | Prepare a fresh solution of this compound immediately before use. Ensure all solvents are dry and reactions are run under an inert atmosphere. |
| Insufficient Reactivity | Increase the reaction temperature cautiously, monitoring for byproduct formation. Consider using a more polar aprotic solvent to enhance the reaction rate. |
| Steric Hindrance | If the nucleophile is bulky, the reaction may be slow. Longer reaction times or higher temperatures may be necessary. |
| Inappropriate Base | If a base is used, ensure it is non-nucleophilic and strong enough to deprotonate the nucleophile without reacting with the starting material. |
Issue 2: Formation of Multiple Byproducts
Symptoms:
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TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.
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Difficult purification of the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis/Solvolysis | Rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere. If possible, switch to a non-nucleophilic, aprotic solvent. |
| Polymerization | This can occur, especially in the presence of strong bases or certain metals.[2] Use a high dilution of the starting material and add it slowly to the reaction mixture. Maintain a low reaction temperature. |
| Side Reactions with Nucleophile | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure selective reaction at the desired position. |
| Photodegradation | Protect the reaction mixture from light by covering the flask with aluminum foil. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to evaluate the stability of this compound in a chosen solvent.
Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.
Materials:
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This compound
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Solvent of interest (e.g., Acetonitrile, THF, Dichloromethane)
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Deionized water
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Hydrochloric acid (HCl) solution (0.1 M)
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Sodium hydroxide (NaOH) solution (0.1 M)
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Hydrogen peroxide (H₂O₂) solution (3%)
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HPLC grade solvents for analysis
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (e.g., in a 1:1 ratio).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (e.g., in a 1:1 ratio).
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (e.g., in a 1:1 ratio).
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
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Photodegradation: Expose a vial of the stock solution to a UV light source.
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Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation for Analysis: Quench the reactions if necessary (e.g., neutralize acidic and basic samples). Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is a good starting point.
-
Example Gradient:
-
0-5 min: 50% Acetonitrile
-
5-20 min: Gradient to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile and equilibrate
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Troubleshooting Reaction Failures
Caption: Troubleshooting workflow for reactions involving this compound.
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound in solution.
References
Technical Support Center: Regioselective Synthesis of Bromonaphthalenes
Welcome to the technical support center for the regioselective synthesis of bromonaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of bromonaphthalenes, offering potential causes and actionable solutions.
Issue 1: Low Yield of Monobromonaphthalene and Significant Unreacted Naphthalene
| Potential Cause | Troubleshooting Steps |
| Insufficient Brominating Agent | Ensure the stoichiometry of your brominating agent (e.g., Br₂, NBS) is correct. A slight excess may be needed to drive the reaction to completion.[1] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can promote the formation of the 2-bromonaphthalene isomer and polybrominated byproducts.[1][2] |
| Inefficient Activation | For less reactive naphthalenes, a catalyst may be necessary. However, for the synthesis of 1-bromonaphthalene, the reaction is often best performed without a Lewis acid catalyst to enhance selectivity.[2] |
Issue 2: Poor Regioselectivity - Formation of 2-Bromonaphthalene Impurity
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | The formation of 2-bromonaphthalene is favored at higher temperatures.[1][2] Performing the bromination of liquid naphthalene at temperatures between 85°C and 215°C increases the amount of the 2-isomer.[2] For gaseous phase bromination, temperatures between 300°C and 500°C rapidly increase the formation of 2-bromonaphthalene.[2] To favor the 1-isomer, conduct the reaction at lower temperatures. |
| Presence of Catalysts | Certain catalysts, particularly ferric compounds like ferric bromide, can promote the formation of 2-bromonaphthalene.[2][3] For selective synthesis of 1-bromonaphthalene, it is advisable to avoid Lewis acid catalysts.[1] |
| Reaction Mechanism | At lower temperatures, electrophilic substitution, which favors the 1-position, is the dominant mechanism. At higher temperatures, a radical substitution mechanism becomes more significant, leading to increased formation of the 2-isomer.[1] |
Issue 3: Formation of Di- and Polybrominated Naphthalenes
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | Over-bromination is a common side reaction.[1] Carefully control the stoichiometry of the brominating agent. Using N-Bromosuccinimide (NBS) can sometimes offer better control over monobromination compared to molecular bromine. |
| Reaction Conditions Favoring Further Substitution | The initial product, 1-bromonaphthalene, can undergo further bromination to yield dibromonaphthalenes, primarily 1,4- and 1,5-dibromonaphthalene.[4] To minimize this, use a stoichiometric amount of the brominating agent and monitor the reaction progress closely. |
| Catalyst Choice | The choice of catalyst can significantly influence the formation of polybrominated products. For instance, using specific solid catalysts like Synclyst 13 can selectively produce 1,4-dibromonaphthalene, while KSF clay can favor the formation of 1,5-dibromonaphthalene.[4][5] |
Issue 4: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Naphthalene | Naphthalene is more volatile than 1-bromonaphthalene. Fractional distillation under reduced pressure is effective for separation. Chilling the initial distillate can help crystallize and remove a significant portion of the unreacted naphthalene.[1][6] |
| Isomeric Impurities (e.g., 2-Bromonaphthalene) | The boiling points of 1- and 2-bromonaphthalene are very similar, making separation by distillation challenging.[7] High-performance fractional distillation or preparative chromatography may be necessary for high-purity applications.[7] |
| Colored Impurities | The presence of residual bromine or degradation products can cause a yellow to brownish color.[7] Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to remove excess bromine.[7] Treatment with activated carbon before distillation can also help remove colored impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the regioselective synthesis of 1-bromonaphthalene?
A1: The two most prevalent laboratory methods are the direct electrophilic bromination of naphthalene and the Sandmeyer reaction starting from 1-aminonaphthalene.[1] Direct bromination is generally simpler, while the Sandmeyer reaction can provide high selectivity if the starting amine is readily available.[1]
Q2: Which brominating agent is recommended for the direct bromination of naphthalene to yield 1-bromonaphthalene?
A2: Molecular bromine (Br₂) is a traditional and effective reagent, often used in solvents like carbon tetrachloride or dichloromethane.[1] N-Bromosuccinimide (NBS) in a solvent like acetonitrile is a safer and easier-to-handle alternative that can provide good yields and regioselectivity.[1]
Q3: How does temperature affect the regioselectivity of naphthalene bromination?
A3: Temperature has a significant impact. In the liquid phase without a catalyst, the formation of 2-bromonaphthalene increases with temperature.[1][2] In the gas phase, electrophilic substitution favoring 1-bromonaphthalene dominates below 300°C, while a radical mechanism leading to more 2-bromonaphthalene becomes more prominent at higher temperatures (300-500°C).[1][2]
Q4: How can I selectively synthesize dibromonaphthalenes?
A4: The choice of catalyst and reaction conditions is crucial. For example, using an acidic amorphous catalyst like Synclyst 13 can lead to a high preponderance of 1,4-dibromonaphthalene.[4][5] Conversely, using calcined KSF clay, a bentonite material, with a short reaction time can favor the formation of 1,5-dibromonaphthalene.[4][5]
Q5: What is the role of a directing group in the bromination of substituted naphthalenes?
A5: Existing substituents on the naphthalene ring direct the position of further electrophilic substitution. Electron-donating groups (EDGs) are typically activating and direct incoming electrophiles to the ortho and para positions.[8] Electron-withdrawing groups (EWGs) are deactivating and generally direct incoming electrophiles to the meta position.[8] For naphthalenes, the position of the substituent and its electronic nature will determine which of the available positions on the two rings is most reactive.
Data Presentation
Table 1: Influence of Reaction Conditions on the Direct Bromination of Naphthalene
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) of 1-Bromonaphthalene | Key Observations |
| Br₂ | Carbon Tetrachloride | Reflux | 12-15 | 72-75 | A classic method requiring careful handling of bromine.[1][6] |
| Br₂ | Dichloromethane | 0-5 | 3 | 67 (for 1-bromo-4-hexylnaphthalene) | A milder alternative to CCl₄.[1] |
| NBS | Acetonitrile | Room Temperature | 24 | 83 (for 1-bromo-4-hexylnaphthalene) | Safer and easier to handle than Br₂.[1] |
| H₂O₂ / HBr | Dichloroethane/Water | 40-45 | 0.5 | 92 | High yield and short reaction time.[1][9] |
Table 2: Catalyst Effect on the Dibromination of Naphthalene
| Catalyst | Reaction Time | Product Distribution (1,4-dibromonaphthalene : 1,5-dibromonaphthalene) |
| Synclyst 13 | 6 hours | Predominantly 1,4-dibromonaphthalene |
| Calcined KSF Clay | 45 minutes | Predominantly 1,5-dibromonaphthalene |
Note: Longer reaction times with KSF clay lead to equilibration, favoring the 1,4-isomer.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1-Bromonaphthalene via Direct Bromination
This protocol is adapted from established literature procedures.[1][6]
Materials:
-
Naphthalene
-
Carbon tetrachloride (or dichloromethane as a safer alternative)
-
Bromine
-
Sodium hydroxide (powdered or granulated)
-
Stirring apparatus
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Apparatus for vacuum distillation
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene in carbon tetrachloride.
-
Heat the mixture to a gentle reflux.
-
Slowly add bromine through the dropping funnel over several hours.
-
Continue heating and stirring until the evolution of hydrogen bromide gas ceases.
-
Remove the solvent by distillation under reduced pressure.
-
Add powdered sodium hydroxide to the residue and stir at 90-100°C for a few hours to neutralize any remaining acid.[6]
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to 1-bromonaphthalene (boiling point approx. 132-135°C at 12 mmHg).[6]
Protocol 2: Selective Synthesis of 1,5-Dibromonaphthalene using KSF Clay
This protocol is based on the findings of Smith et al.[4]
Materials:
-
Naphthalene
-
Dichloromethane (DCM)
-
Calcined Montmorillonite KSF clay
-
Bromine
-
Stirring apparatus
Procedure:
-
To a stirred mixture of calcined KSF clay in DCM, add a solution of naphthalene in DCM.
-
Stir the mixture in the dark for 15 minutes to ensure even dispersion.
-
Rapidly add a solution of bromine in DCM to the stirring mixture.
-
Continue stirring in the dark at 25°C for 45 minutes.
-
Work up the reaction mixture as per standard procedures (e.g., quenching with sodium bisulfite solution, extraction, and drying).
-
Purify the crude product by fractional crystallization from a mixture of DCM and diethyl ether to obtain 1,5-dibromonaphthalene.[4]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Factors influencing regioselective bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions with 1,2-Bis(bromomethyl)naphthalene
This guide provides technical support for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up reactions involving 1,2-Bis(bromomethyl)naphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of reactions with this compound in a question-and-answer format.
Safety and Handling
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound and its isomers are potent alkylating agents and are classified as hazardous and corrosive materials.[1] They can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Some derivatives may also have mutagenic properties.[1] Always handle this compound in a well-ventilated chemical fume hood.[1] Required PPE includes chemical-resistant gloves, flame-retardant protective clothing, and appropriate eye and face protection (safety goggles and a face shield).[2][4] Ensure an emergency eyewash station and safety shower are readily accessible.[1]
Q2: How should I handle spills and dispose of waste containing this compound?
A2: For minor spills within a fume hood, alert nearby personnel, wear appropriate PPE, and absorb the spill with an inert material like vermiculite or sand.[1] Collect the material into a sealed, labeled hazardous waste container.[1][4] For larger spills, evacuate the area, turn off ignition sources if safe, and contact your institution's Environmental Health and Safety (EHS) department.[1] All contaminated materials, including empty containers and PPE, must be disposed of as hazardous waste according to local, regional, and national regulations.[1]
Q3: What are the appropriate storage conditions for this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] It is often recommended to keep it refrigerated.[2] Keep it away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[2]
Reaction and Scale-Up Troubleshooting
Q4: My reaction is sluggish or incomplete when scaling up. What are potential causes and solutions?
A4: Several factors can cause a reaction to stall upon scale-up:
-
Mixing Efficiency: In larger vessels, inefficient stirring can lead to poor mass and heat transfer. Ensure your mechanical stirrer is adequately sized and positioned for the reactor volume.
-
Temperature Control: Exothermic reactions can be harder to control at scale. Localized overheating can lead to side products. Use a jacketed reactor with a reliable temperature control unit.
-
Solubility: this compound has limited solubility in some solvents.[5][6][7] Ensure you are using a sufficient volume of a suitable, dry solvent. A solvent study at a small scale might be necessary to find the optimal conditions.
Q5: I am observing the formation of significant impurities and side products. How can I improve the selectivity of my reaction?
A5: The two bromomethyl groups are highly reactive, which can lead to side reactions.[8][9]
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your nucleophile or other reactants. When scaling up, add reagents slowly and sub-surface if possible to avoid localized high concentrations.
-
Temperature Management: Running the reaction at the lowest effective temperature can often minimize the formation of byproducts.
-
Protecting Groups: If you are working with a multifunctional nucleophile, consider using protecting groups to prevent unwanted reactions at other sites.
Q6: Product isolation is difficult, and I'm getting a low yield after workup. What can I do?
A6:
-
Purification Method: Recrystallization is a common method for purifying products derived from this reagent.[10] Experiment with different solvent systems on a small scale to find one that provides good recovery and purity.
-
Workup Procedure: During aqueous workup, ensure thorough extraction of the organic layer. Back-extract the aqueous layer to recover any dissolved product. Washing the combined organic layers with a saturated sodium bicarbonate solution can help remove acidic impurities.[11]
-
Product Stability: Be aware that the product may be sensitive to heat or light. Consider using a rotary evaporator at a reduced temperature for solvent removal.
Quantitative Data Summary
The following table summarizes key physical and safety data for isomers of (bromomethyl)naphthalene.
| Property | 1-(Bromomethyl)naphthalene | 2-(Bromomethyl)naphthalene |
| CAS Number | 3163-27-7[12] | 939-26-4[5] |
| Molecular Formula | C₁₁H₉Br[12] | C₁₁H₉Br[5] |
| Molecular Weight | 221.09 g/mol [6] | 221.09 g/mol |
| Melting Point | 52-55 °C[6] | 51-54 °C[7] |
| Boiling Point | 213 °C / 100 mmHg[6] | 213 °C / 100 mmHg[7] |
| Solubility | Slightly soluble in water.[6] Soluble in Methanol.[12] | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water.[5] Reacts with water.[7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[12] | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[1] |
Detailed Experimental Protocol: Scale-Up Synthesis of a Diamine Adduct
This protocol is a representative example of a nucleophilic substitution reaction with this compound and is intended for informational purposes. All procedures must be adapted and optimized for specific laboratory conditions and scales.
Reaction: this compound + 2.2 eq. of Benzylamine → N,N'-(naphthalene-1,2-diylbis(methylene))bis(phenylmethanamine)
Materials:
-
This compound
-
Benzylamine (freshly distilled)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried and assembled under a positive pressure of nitrogen.
-
Charging Reagents: Charge the reactor with this compound (e.g., 31.4 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 41.4 g, 0.3 mol). Add 500 mL of anhydrous acetonitrile.
-
Reactant Addition: In a separate flask, dissolve benzylamine (e.g., 23.6 g, 0.22 mol) in 100 mL of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirred reactor slurry over 30-45 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the crude residue in 400 mL of dichloromethane. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a typical workflow for scaling up reactions and a general reaction pathway.
Caption: General experimental workflow for scaling up chemical reactions.
Caption: General reaction pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS 939-26-4: 2-(Bromomethyl)naphthalene | CymitQuimica [cymitquimica.com]
- 6. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]
- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 8. Buy (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene | 86631-56-3 [smolecule.com]
- 9. This compound [myskinrecipes.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
- 12. 1-(Bromomethyl)naphthalene | 3163-27-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,2-Bis(bromomethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection, troubleshooting, and experimental protocols for cross-coupling reactions involving 1,2-Bis(bromomethyl)naphthalene. Due to the presence of two reactive benzylic bromide groups, careful selection of the catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and synthetically useful cross-coupling reactions for benzylic bromides like this compound are the Suzuki-Miyaura and Sonogashira reactions. These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds under relatively mild conditions. The Suzuki-Miyaura reaction couples the benzylic bromide with an organoboron reagent (e.g., a boronic acid), while the Sonogashira reaction couples it with a terminal alkyne.[1][2]
Q2: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings of benzylic bromides, palladium-based catalysts are highly effective.[3] A common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a suitable phosphine ligand.[4] Bulky, electron-rich phosphine ligands, such as JohnPhos or SPhos, have been shown to be effective in accelerating the reaction and improving yields.[4] For some benzylic substrates, simpler ligands like PPh₃ can also be sufficient.[5]
Q3: Can nickel catalysts be used for these reactions?
A3: Yes, nickel-based catalysts are a viable and often more cost-effective alternative to palladium for Suzuki-Miyaura couplings.[6][7] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have been used successfully for coupling various substrates.[7] Nickel catalysts can sometimes offer different reactivity and may be advantageous for specific applications.
Q4: What are the key challenges when working with this compound?
A4: The primary challenges include:
-
Selectivity: Controlling the reaction to achieve either mono- or di-substitution can be difficult. The relative stoichiometry of the coupling partners and reaction time are key parameters to control.
-
Side Reactions: Benzylic bromides are prone to side reactions such as homocoupling (Wurtz-type coupling) and β-hydride elimination, which can reduce the yield of the desired product.[8] Careful selection of the ligand and reaction temperature can help minimize these side reactions.
Q5: How can I favor double coupling over single coupling?
A5: To favor the formation of the di-substituted product, you should use at least two equivalents of the coupling partner (e.g., boronic acid or alkyne) and the base. Running the reaction for a longer time and at a slightly elevated temperature can also help drive the reaction to completion. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Consider using a pre-formed, air-stable palladium catalyst. 3. Ensure all solvents are anhydrous and properly degassed. | Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Oxygen can oxidize the active Pd(0) catalyst. |
| Incompatible Base | 1. Screen different bases. For Suzuki-Miyaura, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][9] For Sonogashira, an amine base like Et₃N or DIPA is typically used.[10] 2. Ensure the base is fresh and anhydrous. | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[2] The choice of base can significantly impact the reaction rate and yield. |
| Poor Ligand Choice | 1. Screen a variety of ligands. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., JohnPhos, XPhos) are often effective.[4] | The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can prevent catalyst deactivation.[11] |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps | Rationale |
| Reaction Temperature Too High | 1. Lower the reaction temperature. Many Suzuki-Miyaura couplings of benzylic bromides can proceed at room temperature or slightly elevated temperatures (e.g., 60 °C).[5] | Higher temperatures can promote side reactions, including homocoupling of the benzylic bromide and decomposition of the catalyst or starting materials. |
| Inappropriate Catalyst System | 1. For Sonogashira reactions, consider a copper-free protocol to avoid the formation of alkyne homocoupling products (Glaser coupling).[1] | While copper(I) is a common co-catalyst in Sonogashira reactions, it can also promote the undesired dimerization of the terminal alkyne. |
| Presence of Oxygen | 1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[12] | Oxygen can lead to oxidative homocoupling and other undesired side reactions. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Substrate 1 (Benzylic Bromide) | Substrate 2 (Boronic Acid/Ester) | Yield (%) |
| Pd(OAc)₂ (5 mol%) | JohnPhos (10 mol%) | K₂CO₃ | DMF | 140 | 20 min | 3-(bromomethyl)benzoate | 3-methoxyphenylboronic acid | >95 |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 h | Benzyl bromide | Potassium phenyltrifluoroborate | 95 |
| [Pd(η³-C₃H₅)Cl]₂ (1 mol%) | PPh₃ (4 mol%) | Na₂CO₃ | THF/H₂O (2:1) | 60 | 2 h | Benzyl bromide | Phenylboronic acid | 88 |
Data collated from studies on structurally related benzylic bromides to provide insights into catalyst performance.[5][9][13]
Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of Benzylic Halides
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate 1 (Benzylic Halide) | Substrate 2 (Alkyne) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 12 | Benzyl bromide | Phenylacetylene | 85 |
| [(π-allyl)PdCl]₂ | CuI | N-heterocyclic carbene | K₂CO₃ | Dioxane | 60 | 12 | 1-bromo-3-phenylpropane | Phenylacetylene | 80 |
Data is representative of typical conditions for Sonogashira couplings of benzylic halides.[14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the ligand (e.g., JohnPhos, 0.1 mmol) in the degassed solvent (e.g., DMF or THF/water mixture).
-
Add the catalyst solution to the reaction flask containing the substrates and base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a typical copper-co-catalyzed Sonogashira reaction.
-
To a dry reaction flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add the degassed solvent (e.g., a mixture of THF and an amine base like Et₃N).
-
Add the terminal alkyne (2.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[15]
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2- vs. 2,3-Bis(bromomethyl)naphthalene for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the versatile precursors, bis(bromomethyl)naphthalenes serve as valuable dielectrophiles for the construction of complex polycyclic aromatic hydrocarbons and macrocycles. This guide provides a comparative analysis of the reactivity of two common isomers: 1,2-bis(bromomethyl)naphthalene and 2,3-bis(bromomethyl)naphthalene, offering insights into their synthetic applications supported by available data and established chemical principles.
General Reactivity Profile
Both 1,2- and 2,3-bis(bromomethyl)naphthalene are reactive alkylating agents due to the presence of two benzylic bromide functionalities. The carbon-bromine bond is susceptible to nucleophilic attack, leading to substitution reactions. These isomers are commonly employed in cyclization reactions with dinucleophiles to form new ring systems fused to the naphthalene core.
The primary difference in their reactivity is expected to arise from steric and electronic effects dictated by the substitution pattern on the naphthalene ring.
Steric Effects: A Tale of Two Isomers
The spatial arrangement of the two bromomethyl groups is a key determinant of their reactivity, particularly in bimolecular nucleophilic substitution (SN2) reactions.
-
This compound: The adjacent positioning of the two bromomethyl groups in this isomer leads to significant steric hindrance. This "peri-like" interaction, although not as pronounced as in 1,8-disubstituted naphthalenes, can impede the approach of a nucleophile to the benzylic carbon. This steric crowding can influence the rate and outcome of substitution and cyclization reactions.
-
2,3-Bis(bromomethyl)naphthalene: In contrast, the bromomethyl groups in the 2,3-isomer are situated on the same benzene ring but are not in adjacent, sterically demanding positions. This arrangement allows for a more facile approach of nucleophiles, potentially leading to faster reaction rates in comparison to the 1,2-isomer under similar conditions.
Electronic Effects
The electronic nature of the naphthalene ring system influences the stability of reaction intermediates. In reactions that proceed through a carbocation intermediate (SN1-type mechanism), the stability of the benzylic carbocation is a crucial factor. Both isomers can form resonance-stabilized benzylic carbocations. However, subtle differences in the electronic environment of the C1/C2 versus C2/C3 positions might lead to minor differences in carbocation stability, though this is generally considered less impactful than the steric factors in SN2 reactions.
Comparative Applications in Synthesis
While direct kinetic or yield comparison studies under identical conditions are scarce in the literature, the reported synthetic applications of each isomer provide insights into their utility.
| Reaction Type | This compound | 2,3-Bis(bromomethyl)naphthalene |
| Cyclization with Dithiolates | Forms seven-membered dithiepins. The steric hindrance may influence the conformation of the resulting ring. | Readily undergoes cyclization to form the corresponding seven-membered dithiepins. |
| Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) | A precursor for the synthesis of angularly fused PAHs like benzo[a]anthracene derivatives. | Used in the synthesis of linearly fused PAHs, such as anthracene derivatives, and for the on-surface synthesis of polymers.[1] |
| Polymer Synthesis | Can be used as a crosslinking agent in polymer chemistry. | Employed in on-surface dehalogenative homocoupling to furnish poly(o-naphthylene vinylidene).[1] |
Experimental Protocols
General Procedure for Cyclization with Sodium Sulfide:
A solution of the respective bis(bromomethyl)naphthalene isomer in a suitable solvent (e.g., ethanol, DMF) is added dropwise to a stirred solution of sodium sulfide nonahydrate in the same solvent at room temperature or elevated temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.
General Procedure for Photobromination of Dimethylnaphthalenes:
The corresponding dimethylnaphthalene is dissolved in a suitable solvent (e.g., benzene, carbon tetrachloride). N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is irradiated with a visible light source (e.g., a tungsten lamp) while being heated at reflux. The reaction is monitored by GC or TLC. After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude bis(bromomethyl)naphthalene, which can be purified by recrystallization.
Logical Workflow for Reactivity Comparison
Caption: Factors influencing the comparative reactivity of the two isomers.
Synthetic Pathway for Polycyclic Aromatic Hydrocarbons
Caption: General synthetic route to PAHs from bis(bromomethyl)naphthalenes.
Conclusion
References
A Comparative Guide to the Polymerization of 1,2-Bis(bromomethyl)naphthalene and 1,2-Bis(chloromethyl)naphthalene
For researchers and professionals in materials science and drug development, the choice of monomer is a critical decision that dictates the properties and performance of the resulting polymer. This guide provides an objective comparison of two closely related monomers, 1,2-bis(bromomethyl)naphthalene and 1,2-bis(chloromethyl)naphthalene, in the context of polymerization. The comparison is based on established principles of chemical reactivity and supported by data from related compounds.
Reactivity and Polymerization Performance: A Comparative Overview
The primary difference between this compound and 1,2-bis(chloromethyl)naphthalene lies in the reactivity of the benzylic halide functional groups. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, making the bromide a better leaving group. This fundamental difference has significant implications for polymerization kinetics and the properties of the resulting polymers. Generally, benzyl bromides are more reactive than benzyl chlorides in nucleophilic substitution reactions, which are often the basis for polymerization pathways for these monomers.[1][2][3]
Due to the higher reactivity of the bromomethyl groups, this compound is expected to exhibit a faster polymerization rate compared to its chloro-analogue under similar reaction conditions. This can be advantageous for achieving high molecular weight polymers in shorter reaction times. However, the increased reactivity of the bromo-compound can also lead to a higher propensity for side reactions, such as cross-linking, which may result in gelation if not carefully controlled.[4]
The choice between the bromo and chloro derivatives will therefore depend on the desired balance between reaction efficiency and control over the polymer architecture.
Quantitative Data Summary
While direct comparative experimental data for the polymerization of this compound and 1,2-bis(chloromethyl)naphthalene is not extensively available in the literature, the following table summarizes the expected performance differences based on general chemical principles and data from analogous compounds.
| Parameter | This compound | 1,2-Bis(chloromethyl)naphthalene | Rationale |
| Monomer Reactivity | High | Moderate | The C-Br bond is weaker and a better leaving group than the C-Cl bond, leading to faster initiation and propagation rates in polymerization.[1] |
| Expected Polymerization Rate | Faster | Slower | A direct consequence of the higher monomer reactivity. |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperatures) may be sufficient. | May require more forcing conditions (e.g., higher temperatures). | The higher reactivity of the bromo-compound allows for polymerization to proceed under less energetic conditions. |
| Molecular Weight Control | Potentially more challenging due to high reactivity. | Generally easier to control. | The rapid reaction of the bromo-monomer can make it more difficult to achieve a narrow molecular weight distribution. |
| Polydispersity Index (PDI) | Potentially broader. | Potentially narrower. | Better control over the polymerization of the chloro-monomer can lead to polymers with a more uniform chain length. |
| Propensity for Side Reactions | Higher, particularly Friedel-Crafts alkylation and cross-linking.[4] | Lower, but still a consideration.[4] | The more electrophilic nature of the benzylic carbon in the bromo-compound increases the likelihood of side reactions with the electron-rich naphthalene core.[4] |
| Thermal Stability of Monomer | Lower. | Higher. | The weaker C-Br bond makes the bromo-monomer more susceptible to thermal degradation. |
Experimental Protocols
The following are representative experimental protocols for the polymerization of bis(halomethyl)naphthalene monomers. These can be adapted for the 1,2-isomers.
Gilch Polymerization for Poly(naphthalene-1,2-diylvinylene)
This method is suitable for producing poly(arylene vinylene)s from bis(chloromethyl) aromatic monomers.[5]
Materials:
-
1,2-bis(chloromethyl)naphthalene
-
Potassium tert-butoxide (t-BuOK) solution in tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1,2-bis(chloromethyl)naphthalene in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of potassium tert-butoxide in THF dropwise to the stirred monomer solution over 1 hour. An excess of the base is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
On-Surface Dehalogenative Homocoupling
This method has been demonstrated for the polymerization of 2,3-bis(bromomethyl)naphthalene on a gold surface and can be adapted for the 1,2-isomer to form poly(1,2-naphthylene vinylidene).[6][7]
Materials:
-
This compound
-
Au(111) single crystal substrate
-
Ultra-high vacuum (UHV) system
-
Scanning tunneling microscope (STM) for characterization
Procedure:
-
Prepare a clean Au(111) surface in an ultra-high vacuum chamber.
-
Deposit this compound onto the Au(111) surface at room temperature.
-
Induce polymerization by annealing the substrate at elevated temperatures (e.g., 420 K). The thermal energy facilitates the cleavage of the C-Br bonds and subsequent C-C bond formation between adjacent monomers.
-
The resulting polymer chains can be characterized in-situ using scanning tunneling microscopy.
Logical Relationship in Reactivity
The difference in polymerization behavior fundamentally stems from the difference in the leaving group ability of bromide versus chloride. This can be visualized as follows:
Caption: Reactivity comparison of bromo- and chloro-naphthalene monomers.
Conclusion
The selection between this compound and 1,2-bis(chloromethyl)naphthalene for polymerization depends on the specific requirements of the application. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient polymer synthesis. However, this comes at the cost of reduced control and an increased likelihood of side reactions. Conversely, the chloro-derivative provides a more controlled polymerization process, which can be crucial for achieving well-defined polymer architectures with narrow molecular weight distributions. Researchers should carefully consider these trade-offs when designing their synthetic strategies for novel naphthalene-based polymers.
References
A Spectroscopic Showdown: Unraveling the Isomers of 1,2-Bis(bromomethyl)naphthalene
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric purity is paramount. This guide provides a comparative spectroscopic analysis of 1,2-Bis(bromomethyl)naphthalene and its isomers, offering a baseline for characterization and quality control. Due to the limited availability of public experimental data for all isomers, this guide presents a comprehensive analysis of the available spectroscopic information, primarily focusing on isomers for which data has been published.
This guide summarizes the available quantitative spectroscopic data for various isomers of bis(bromomethyl)naphthalene, providing a framework for comparison. The presented data, primarily for the 1,8- and 2,7-isomers, highlights the distinct spectroscopic fingerprints arising from the different substitution patterns on the naphthalene core.
Comparative Spectroscopic Data
The following table summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the bis(bromomethyl)naphthalene isomers. The distinct chemical shifts in ¹H and ¹³C NMR, characteristic absorption bands in IR, and fragmentation patterns in MS allow for the differentiation of these closely related structures.
| Spectroscopic Data | This compound | 1,8-Bis(bromomethyl)naphthalene | 2,7-Bis(bromomethyl)naphthalene | 2,3-Bis(bromomethyl)naphthalene | 2,6-Bis(bromomethyl)naphthalene |
| ¹H NMR (CDCl₃, δ ppm) | Data not available | 5.25 (s, 4H, -CH₂Br), 7.46 (t, J=7.7 Hz, 2H, H-3, H-6), 7.65 (d, J=7.3 Hz, 2H, H-2, H-7), 7.89 (d, J=8.1 Hz, 2H, H-4, H-5) | Data not available | Data not available | Data not available |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | 29.9 (-CH₂Br), 125.6 (C-3, C-6), 128.9 (C-4a, C-8a), 129.2 (C-2, C-7), 131.7 (C-4, C-5), 135.8 (C-1, C-8)[1] | 33.7, 126.5, 128.0, 129.5, 132.0, 135.5[2] | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | ~3050 (Ar-H stretch), ~1200 (C-Br stretch), ~780 (out-of-plane bend)[1] | Consistent with structure[3] | Data not available | Data not available |
| Mass Spec. (m/z) | Data not available | M⁺: 314, 316, 312 (isotopic pattern); [M-Br]⁺: 235, 237; [M-2Br]⁺: 154 | GC-MS data available[2] | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bis(bromomethyl)naphthalene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be conducted to aid in the assignment of carbon signals.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) and the isotopic pattern due to the presence of bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) are key for identification. Fragmentation patterns provide further structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization and comparison of bis(bromomethyl)naphthalene isomers.
References
A Comparative Guide to 1,2-Bis(bromomethyl)naphthalene and Other Bifunctional Monomers for High-Performance Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored functionalities, the strategic selection of monomeric building blocks is of paramount importance. This guide offers an objective comparison of 1,2-bis(bromomethyl)naphthalene with other isomeric and non-naphthalene-based bifunctional monomers. By presenting a synthesis of available experimental data, detailed methodologies for polymer synthesis, and visual representations of chemical pathways, this document aims to provide a comprehensive resource for making informed decisions in the design and synthesis of high-performance polymers.
Introduction to Bifunctional Monomers
Bifunctional monomers are molecules possessing two reactive functional groups, which serve as the foundational units in step-growth polymerization. The nature and orientation of these functional groups, along with the core structure of the monomer, critically dictate the properties of the resulting polymer, including its thermal stability, mechanical strength, solubility, and optoelectronic characteristics. This guide focuses on aromatic bis(bromomethyl) compounds, which are versatile precursors for a variety of polymers, most notably poly(arylene vinylene)s (PAVs), a class of materials with significant interest in organic electronics.
Comparative Analysis of Monomers
The choice of monomer isomer has a profound impact on the final polymer's architecture and properties. The rigid and planar naphthalene core, when incorporated into a polymer backbone, is known to enhance thermal stability and introduce unique photophysical properties. A comparison of this compound with its isomers and a common benzene-based analogue, p-xylylene dibromide, is presented below.
| Monomer | Chemical Structure | Key Features | Potential Polymer Properties |
| This compound | ![]() | ortho-substitution pattern on the naphthalene core. | Likely to form polymers with a helical or twisted conformation due to steric hindrance, potentially leading to increased solubility but possibly reduced thermal stability compared to more linear isomers. |
| 1,4-Bis(bromomethyl)naphthalene | ![]() | para-like substitution across one ring of the naphthalene core. | Can lead to polymers with extended conjugation, good thermal stability, and interesting optical properties. |
| 2,3-Bis(bromomethyl)naphthalene | ![]() | ortho-substitution on one ring of the naphthalene core. | Similar to the 1,2-isomer, it is expected to produce polymers with non-planar structures. |
| 2,6-Bis(bromomethyl)naphthalene | ![]() | Linear, para-substitution across the naphthalene core. | Expected to yield highly rigid and linear polymers with excellent thermal stability and potential for liquid crystalline behavior. |
| p-Xylylene Dibromide | ![]() | Benzene core with para-substituted bromomethyl groups. | Forms the well-studied poly(p-phenylene vinylene) (PPV), which serves as a benchmark for comparison. |
Performance Data of Derived Polymers
The following table summarizes key performance metrics of polymers synthesized from the aforementioned bifunctional monomers. Data is compiled from various sources and standardized where possible for comparison. The primary method for synthesizing the poly(arylene vinylene)s discussed is the Gilch polymerization.
| Polymer | Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% weight loss) | Key Characteristics & Applications |
| Poly(1,2-naphthalene vinylene) | This compound | Data not readily available; likely lower than linear isomers. | Data not readily available; expected to be thermally stable. | Potentially higher solubility; research is limited. |
| Poly(1,4-naphthalene vinylene) | 1,4-Bis(bromomethyl)naphthalene | High, often >200 °C | >400 °C[1] | Good thermal stability, blue-shifted emission compared to PPV.[1] |
| Poly(2,3-naphthalene vinylene) | 2,3-Bis(bromomethyl)naphthalene | Data not readily available. | Thermally stable, forms poly(o-naphthylene vinylene) on surfaces. | Studied in on-surface synthesis. |
| Poly(2,6-naphthalene vinylene) (PNV) | 2,6-Bis(bromomethyl)naphthalene | High, often >200 °C[2] | ~425 °C[3] | High thermal stability due to rigid, linear structure.[2][3] Potential for use in high-performance electronics. |
| Poly(p-phenylene vinylene) (PPV) | p-Xylylene Dibromide | High, often >200 °C | ~450 °C | Benchmark conductive polymer; widely studied for LEDs and photovoltaics. |
| Poly(p-xylylene) (Parylene N) | Di-para-xylylene (via pyrolysis) | ~80-100 °C | ~500 °C | Excellent dielectric properties and thermal stability; used as a conformal coating. |
Experimental Protocols
The Gilch polymerization is a robust and widely used method for synthesizing poly(arylene vinylene)s from bis(halomethyl) aromatic monomers. The following is a representative protocol that can be adapted for the monomers discussed in this guide.
General Experimental Protocol for Gilch Polymerization
Materials:
-
Bifunctional monomer (e.g., this compound)
-
Potassium tert-butoxide (t-BuOK) solution in anhydrous tetrahydrofuran (THF) (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-necked flask)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is thoroughly dried and assembled.
-
Monomer Dissolution: The bifunctional monomer is charged into the flask, and the flask is purged with inert gas. Anhydrous THF is then added to dissolve the monomer. The solution is subsequently cooled to 0°C in an ice bath under a continuous, gentle flow of inert gas.
-
Polymerization: A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the stirred monomer solution over a period of 1-2 hours. The molar ratio of base to monomer is typically in slight excess to ensure complete reaction. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 20-24 hours. The formation of the polymer is often indicated by a color change and an increase in viscosity.
-
Work-up and Precipitation: The polymerization is quenched by the addition of methanol. The resulting polymer precipitate is collected by filtration.
-
Purification: The collected polymer is washed extensively with methanol and deionized water to remove inorganic salts and unreacted monomer. It is then dried under vacuum. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone) to remove low molecular weight oligomers.[1]
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.
Visualizing Pathways and Workflows
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: The Gilch polymerization mechanism proceeds via a reactive p-quinodimethane intermediate.
Caption: Workflow for the synthesis and characterization of poly(arylene vinylene)s.
Caption: Logical relationship between monomer structure and resulting polymer properties.
Conclusion
The selection of a bifunctional monomer is a critical decision in the rational design of high-performance polymers. This compound, with its ortho-substitution pattern, presents an intriguing candidate for producing polymers with potentially unique conformational and solubility properties, though it remains less studied compared to its isomers. In contrast, the more linear isomers, such as 2,6-bis(bromomethyl)naphthalene, are precursors to highly rigid polymers with superior thermal stability, making them suitable for demanding applications in electronics and aerospace.[2][3] The benzene-based analogue, p-xylylene dibromide, provides a pathway to the well-characterized PPV, which serves as an essential benchmark for performance. This guide provides the foundational data and methodologies to aid researchers in navigating the choices among these versatile building blocks to achieve polymers with desired performance characteristics.
References
Naphthalene-Based Polymers: A Comparative Guide to Thermal Stability
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for a wide range of applications, from advanced materials to drug delivery systems. Naphthalene-based polymers, in particular, are a class of materials known for their exceptional thermal properties. This guide provides an objective comparison of the thermal stability of various naphthalene-based polymers, supported by experimental data and detailed methodologies.
The incorporation of the rigid and planar naphthalene moiety into polymer backbones significantly enhances their thermal stability compared to their non-naphthalenic counterparts.[1][2] This is attributed to the inherent aromaticity and rigidity of the naphthalene ring, which restricts segmental motion and increases the energy required for thermal degradation.[3] This guide will delve into the thermal properties of several key classes of naphthalene-based polymers, including polyimides, polyesters, and polyamides.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg).
The following table summarizes the thermal properties of selected naphthalene-based polymers based on reported experimental data.
| Polymer Class | Specific Polymer Example | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Reference |
| Polyimide | PI-3 (from 2,2'-dinaphthylbiphenyl-4,4'-diamine and BPDA) | 318 | 583 (in N2) | [3] |
| Polyimide | PMDA/ODA/NADA copolymer | up to 381 | up to 586 (in N2) | [4] |
| Polyamide | PA-1 (from 2,2'-dinaphthylbiphenyl-4,4'-diamine and NTA) | 288 | 520 (in N2) | [3] |
| Polyester | Poly(ethylene naphthalate) (PEN) | ~120 | >400 | [5][6] |
| Polyester | Aromatic Polyesters with pendant naphthalene groups | 109 - 129 | 369 - 425 | [7] |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation: A small amount of the dried polymer sample, typically 5-10 mg, is placed in a TGA pan (e.g., platinum or alumina).[1]
Analysis Conditions:
-
Heating Rate: A constant heating rate of 10 °C/min is commonly used.[1][3]
-
Temperature Range: The sample is heated from room temperature to a temperature beyond its decomposition point, typically up to 800-1000 °C.[1]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative degradation.[1][3]
Data Acquired: The instrument records the percentage of weight loss of the sample as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature (Td5 or Td10).[4]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A standard differential scanning calorimeter.
Sample Preparation: A small amount of the dried polymer sample, typically 5-10 mg, is sealed in an aluminum pan.
Analysis Conditions:
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, which often includes an initial heating run to erase any prior thermal history, followed by a cooling cycle and a second heating run.[1]
-
Heating Rate: A typical heating rate is 10-20 °C/min.[1]
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.[1]
Data Acquired: The DSC instrument measures the heat flow to or from the sample relative to a reference as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the resulting thermogram.[1]
Structure-Property Relationships
The chemical structure of naphthalene-based polymers plays a crucial role in determining their thermal stability. The following diagram illustrates the key structural features and their impact on thermal properties.
Caption: Relationship between structural elements of naphthalene-based polymers and their thermal properties.
The presence of the naphthalene ring is a fundamental contributor to the high thermal stability of these polymers.[1][3] When combined with highly stable linkages such as imide rings, the resulting polyimides exhibit exceptionally high glass transition and decomposition temperatures.[3][4] Polyamides containing naphthalene also show excellent thermal stability.[3] While the ester linkages in polyesters like PEN are less thermally stable than imide linkages, the presence of the naphthalene unit still results in a significant improvement in thermal properties over their terephthalate counterparts.[5][8] Interestingly, the introduction of bulky pendant naphthalene groups can disrupt polymer chain packing, which can lead to improved solubility while maintaining good thermal stability, although it may slightly lower the glass transition temperature compared to a linear analogue.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. suprapol.com [suprapol.com]
Characterization of reaction intermediates in 1,2-Bis(bromomethyl)naphthalene reactions
A detailed examination of the fleeting intermediates that govern the reaction pathways of 1,2-bis(bromomethyl)naphthalene reveals a fascinating dichotomy between stable, observable carbocations under solvolytic conditions and inferred diradical species in neutral, non-polar environments. This guide compares the methodologies used to characterize these transient species, providing researchers with the data and protocols necessary to understand and manipulate these reactions.
The unique ortho-positioning of the two bromomethyl groups on the naphthalene core dictates the formation of distinct and highly reactive intermediates. Depending on the reaction conditions, this compound can proceed through either an ionic or a radical pathway. The characterization of these short-lived species is crucial for controlling reaction outcomes and designing novel synthetic strategies. This guide focuses on two primary intermediates: the bridged acenaphthenium cation formed under ionic conditions and the 1,2-naphthalene-quinodimethane diradical formed under neutral conditions.
Cationic Intermediates via Solvolysis
Under solvolytic conditions, particularly in the presence of a strong Lewis acid like silver hexafluoroantimonate (AgSbF₆), this compound readily ionizes to form a stabilized, bridged carbocation known as the acenaphthenium cation (or more formally, the 2,3-dihydro-1H-cyclopenta[a]naphthalen-2-ylium ion). The proximity of the second bromomethyl group allows for anchimeric assistance, where the neighboring group participates in the departure of the first bromide ion, leading to a cyclized, and thus more stable, cationic intermediate.
This stable cation can be observed and characterized directly at low temperatures using nuclear magnetic resonance (NMR) spectroscopy.
Comparative Spectroscopic Data for the Acenaphthenium Cation
The generation of the acenaphthenium cation from 1,2-bis(hydroxymethyl)naphthalene (a precursor to the bromo-variant) in superacidic media allows for its direct observation. The table below summarizes the ¹H and ¹³C NMR chemical shifts, which are significantly deshielded compared to its neutral precursors, a hallmark of carbocation formation.
| Intermediate | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Acenaphthenium Cation | 9.2-9.5 (Ar-H), 8.1-8.5 (Ar-H), 5.1 (CH₂) | 205 (C+), 140-160 (Ar-C), 125-135 (Ar-C), 55 (CH₂) |
| Alternative: Benzyl Cation | 8.0-8.5 (Ar-H), 9.8 (CH₂⁺) | 195 (C+), 130-150 (Ar-C) |
Note: Data for the acenaphthenium cation is estimated based on analogous structures characterized in superacid media. Data for the simple benzyl cation is provided for comparison.
Experimental Protocol: Low-Temperature NMR Observation of Carbocations
Objective: To generate and spectroscopically characterize the acenaphthenium cation from a suitable precursor at low temperature.
Materials:
-
1,2-Bis(hydroxymethyl)naphthalene or this compound
-
Magic Acid (FSO₃H:SbF₅, 1:1 mixture)
-
Deuterated sulfuryl chloride fluoride (SO₂ClF) as solvent
-
NMR tubes rated for low-temperature use
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
A solution of the precursor (approx. 10-20 mg) is prepared in ~0.5 mL of deuterated SO₂ClF in a pre-dried NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
The NMR tube is cooled to -78 °C using a dry ice/acetone bath.
-
Approximately 0.2 mL of pre-cooled Magic Acid is carefully added to the frozen solution.
-
The sample is cautiously mixed at low temperature until homogeneous, ensuring it remains frozen.
-
The NMR tube is then carefully transferred to the pre-cooled NMR spectrometer probe (-70 °C or lower).
-
¹H and ¹³C NMR spectra are acquired. The significantly downfield shifts of the methylene and aromatic signals are indicative of carbocation formation.
Diradical Intermediates and Trapping Experiments
In contrast to the ionic pathway, reactions conducted in non-polar solvents, often initiated thermally or photochemically, are proposed to proceed through a diradical intermediate, 1,2-naphthalene-quinodimethane. This species is highly reactive and readily polymerizes or reacts with other molecules. Due to its transient nature, it cannot be observed directly under normal conditions. Its existence is therefore inferred through trapping experiments.
In these experiments, a reactive "trapping agent" is included in the reaction mixture to intercept the intermediate, forming a stable, characterizable adduct. A common and effective trapping agent for diradicals is a dienophile, such as N-phenylmaleimide, which undergoes a [4+2] cycloaddition (Diels-Alder) reaction with the quinodimethane intermediate.
Comparison of Reaction Products: Ionic vs. Radical Pathways
| Reaction Condition | Intermediate Type | Typical Trapping Agent | Primary Product(s) |
| AgSbF₆ in SO₂ClF | Cationic (Bridged) | None (direct observation) | Acenaphthene derivatives (after quenching), polymers |
| Reflux in Toluene | Radical (Diradical) | N-phenylmaleimide | Diels-Alder adduct, polymers |
| Alternative: 1,8-isomer | Radical (Diradical) | Oxygen (O₂) | Peroxide adducts |
Experimental Protocol: Radical Trapping with a Dienophile
Objective: To generate the 1,2-naphthalene-quinodimethane intermediate and trap it with N-phenylmaleimide to provide evidence for its formation.
Materials:
-
This compound
-
Sodium iodide (as a debrominating agent)
-
N-phenylmaleimide (trapping agent)
-
Anhydrous acetonitrile or DMF as solvent
Procedure:
-
To a solution of this compound (1.0 eq) and N-phenylmaleimide (1.5 eq) in anhydrous acetonitrile, add sodium iodide (2.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Characterize the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the Diels-Alder adduct.
Conclusion
The characterization of reaction intermediates from this compound requires distinct and complementary approaches. The formation of a stable, bridged acenaphthenium cation under ionic conditions allows for direct spectroscopic observation by low-temperature NMR, providing unambiguous structural information. Conversely, the highly reactive 1,2-naphthalene-quinodimethane diradical formed under neutral conditions necessitates indirect evidence through chemical trapping experiments. By comparing the outcomes of these different reaction pathways and employing the appropriate characterization techniques, researchers can gain a deeper understanding of the factors that control the reactivity of this versatile synthetic building block.
Naphthalene vs. Benzene as a Core for Functional Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an aromatic core is a fundamental decision in the design of novel functional materials. Both naphthalene and benzene are foundational building blocks, but their distinct electronic and structural characteristics lead to significant differences in the performance of the resulting materials. This guide provides an objective comparison of naphthalene and benzene cores, supported by experimental data, to inform the selection process for applications ranging from organic electronics to drug delivery.
At a Glance: Key Differences
| Feature | Naphthalene-Based Materials | Benzene-Based Materials |
| Structure | Two fused benzene rings | Single benzene ring |
| Size & π-System | Larger, more extended π-conjugated system | Smaller, more compact π-system |
| Electronic Properties | Generally lower HOMO-LUMO gap, red-shifted absorption/emission | Generally higher HOMO-LUMO gap, blue-shifted absorption/emission |
| Charge Transport | Often exhibits higher hole mobility in crystalline states | Can exhibit high electron mobility in certain polymorphs |
| Reactivity | More reactive towards electrophilic substitution | Less reactive towards electrophilic substitution |
| Applications | Organic electronics (OLEDs, OFETs), fluorescent probes, anticancer agents | Building block for a vast array of polymers, drugs, and solvents |
I. Photophysical and Electronic Properties
The larger, more delocalized π-electron system in naphthalene profoundly influences its photophysical and electronic properties compared to benzene. This extended conjugation generally leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.[1][2] Consequently, naphthalene-based materials typically absorb and emit light at longer wavelengths (a bathochromic or red-shift) than their benzene counterparts.[3]
For instance, while benzene's primary absorption is in the deep UV region (~177 nm), naphthalene absorbs at longer UV wavelengths (~220 nm).[3] This trend continues with increasing annulation of benzene rings.[3] The introduction of functional groups further tunes these properties. Silyl and silylethynyl groups on naphthalene, for example, cause bathochromic shifts in absorption and enhance fluorescence intensities.[4]
Comparative Photophysical Data
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Benzene (in cyclohexane) | ~255 | ~285 | 0.04 | ~29 |
| Naphthalene (in cyclohexane) | ~275, 312 | ~321, 335 | 0.23 | 96 (degassed) |
| 1-Silyl-naphthalene | Shifts to longer λ vs. naphthalene[4] | Shifts to longer λ vs. naphthalene[4] | 0.30[5] | - |
| 1,4-Disilyl-naphthalene | Shifts to longer λ vs. naphthalene[4] | Shifts to longer λ vs. naphthalene[4] | 0.85[5] | - |
Data compiled from various sources.[3][4][5][6] Note that values can vary with solvent and substitution.
Comparative Electronic Properties
In the realm of organic electronics, charge carrier mobility is a critical parameter. Naphthalene-based materials, particularly in single-crystal form, are known to be excellent hole conductors.[7] Conversely, benzene crystals can exhibit surprisingly high electron mobility.[5] This highlights a fundamental trade-off in material design based on these cores.
| Property | Naphthalene | Benzene |
| HOMO-LUMO Gap | ~4.75 eV[8] | ~6.9 eV |
| Hole Mobility (μh) | High (e.g., ~1 cm²/Vs in single crystals)[7] | Lower than electron mobility |
| Electron Mobility (μe) | Lower than hole mobility | Can be 5-8 times higher than hole mobility in polymorphs[5] |
Values are for the parent molecules and can be significantly altered by functionalization and processing.
II. Synthesis and Functionalization
Both benzene and naphthalene can be functionalized through a variety of organic reactions, with electrophilic aromatic substitution being a cornerstone. However, the reactivity and regioselectivity differ significantly. Naphthalene is more reactive towards electrophilic substitution than benzene due to its higher electron density.
General Synthetic Strategies
The synthesis of functionalized derivatives often involves multi-step processes. For instance, the synthesis of substituted benzene derivatives requires careful consideration of the directing effects of substituents to achieve the desired isomer.[9][10]
For naphthalene, regioselective functionalization can be challenging but is achievable through various strategies.[11] A notable modern approach involves the nitrogen-to-carbon transmutation of isoquinolines to access substituted naphthalenes.[12][13] For advanced electronic applications, the synthesis of naphthalene diimides (NDIs) is of particular interest, often starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride.[14][15]
Caption: High-level synthetic workflows for functionalizing naphthalene and benzene cores.
III. Applications in Drug Development and Biosensing
The choice between a naphthalene and a benzene core has significant implications in medicinal chemistry and biosensor design.
Drug Development
In drug development, the naphthalene moiety is often considered a "bioisostere" of the benzene ring, meaning it can be used as a substitute to improve pharmacological properties without losing the desired biological activity.[3] The larger, more lipophilic nature of naphthalene can enhance binding to target proteins and improve metabolic stability.[3]
Naphthalene derivatives have shown promise as anticancer agents, with some acting as tubulin polymerization inhibitors or targeting G-quadruplexes in telomeres.[16][17] For instance, certain naphthalene-modified metallosalen complexes have demonstrated selective cytotoxicity against cancer cell lines, with their planar structure facilitating π–π stacking interactions with DNA.[18]
Benzene and its metabolites are known to affect cell signaling pathways critical to hematopoiesis, such as the Hedgehog, Notch, and Wnt pathways, which has implications for benzene-induced leukemia.[19][20][21] This underscores the importance of understanding the interaction of these core structures with biological systems.
Caption: Simplified signaling pathway for a naphthalene-based anticancer agent.
Biosensing
In the field of biosensors, both naphthalene and benzene derivatives have been employed as fluorescent probes. The inherent fluorescence of naphthalene makes it a useful scaffold for developing chemosensors for detecting metal ions and other analytes.[21][22] For instance, engineered protein-based biosensors have been developed for the selective detection of benzene and its derivatives in environmental samples.[23][24]
IV. Experimental Protocols
Synthesis of a Functionalized Naphthalene Diimide (NDI)
This protocol is a generalized procedure based on common methods for NDI synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 1,4,5,8-naphthalenetetracarboxylic dianhydride (1.0 eq) and the desired primary amine (2.2 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or propionic acid.
-
Reaction: Heat the mixture to 160-180 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of methanol or water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with methanol and water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., chloroform, chlorobenzene) or by column chromatography on silica gel.
Measurement of Charge Carrier Mobility
The time-of-flight (TOF) method is a common technique for measuring charge carrier mobility in organic single crystals.
-
Sample Preparation: A thin single crystal of the material is placed between two electrodes, forming a sandwich-like structure. One of the electrodes should be semi-transparent to allow for photoexcitation.
-
Photoexcitation: A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of charge carriers near the semi-transparent electrode.
-
Charge Drift: An external electric field is applied across the sample, causing the photogenerated charge carriers (holes or electrons, depending on the polarity of the applied field) to drift towards the counter electrode.
-
Signal Detection: The transient photocurrent generated by the drifting charge carriers is measured as a function of time using an oscilloscope.
-
Mobility Calculation: The transit time (t_T) is determined from the photocurrent transient. The charge carrier mobility (μ) is then calculated using the equation: μ = d² / (V * t_T), where d is the thickness of the crystal and V is the applied voltage.
Caption: Workflow for measuring charge carrier mobility using the Time-of-Flight (TOF) method.
V. Conclusion
The choice between naphthalene and benzene as a core for functional materials is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application.
-
Choose Naphthalene for:
-
Applications requiring absorption and emission at longer wavelengths.
-
Materials where high hole mobility is a priority (e.g., p-type organic semiconductors).
-
Enhanced protein binding and metabolic stability in drug design.
-
-
Choose Benzene for:
-
Applications where a wider HOMO-LUMO gap is desirable.
-
Materials where high electron mobility is a priority (e.g., n-type organic semiconductors).
-
A versatile and well-understood building block for a vast range of chemical syntheses.
-
Future research will continue to explore the nuanced effects of functionalization on both cores, leading to the development of increasingly sophisticated materials with tailored properties for a wide array of technological and biomedical applications.
References
- 1. The organic molecules shown here are derivatives of benzene - Brown 14th Edition Ch 9 Problem 120 [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 4. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cn.rylene-wang.com [cn.rylene-wang.com]
- 15. Synthesis and characterization of new naphthalene diimides (NDIs) for application in electronic devices: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Confirming Product Purity in Reactions with 1,2-Bis(bromomethyl)naphthalene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical methods to confirm the purity of products derived from reactions involving 1,2-bis(bromomethyl)naphthalene, a versatile reagent in the synthesis of cyclophanes and other complex molecules. This guide will delve into experimental protocols, present comparative data, and explore the biological relevance of naphthalene-containing compounds.
Introduction to Reactions with this compound
This compound is a highly reactive aromatic building block frequently employed in the synthesis of various organic structures, particularly cyclophanes. Its two bromomethyl groups are susceptible to nucleophilic substitution, making it an ideal precursor for forming cyclic compounds by reacting with dinucleophiles. A common application is the synthesis of dithia[1][1]naphthalenophanes through reaction with dithiol compounds. These cyclophane structures are of interest for their unique conformational properties and potential applications in materials science and medicinal chemistry.
Comparative Analysis of Product Purity
Achieving high product purity is paramount. The choice of starting materials, reaction conditions, and purification methods all play a significant role. Below is a comparative table outlining the synthesis of a dithia[1][1]naphthalenophane using this compound and a plausible alternative, 1,2-bis(chloromethyl)naphthalene. While direct comparative studies are scarce, the data presented is based on typical outcomes for these types of reactions.
| Feature | Reaction with this compound | Reaction with 1,2-Bis(chloromethyl)naphthalene (Alternative) |
| Reaction Rate | Faster, due to the higher reactivity of the C-Br bond. | Slower, as the C-Cl bond is less labile. |
| Typical Yield | 75-85% | 60-70% |
| Primary Impurities | Oligomeric byproducts, unreacted starting materials. | Oligomeric byproducts, unreacted starting materials. |
| Purity after Initial Purification | Typically >95% after column chromatography. | Typically >95% after column chromatography. |
| Final Purity (after recrystallization) | >99% achievable. | >99% achievable. |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for troubleshooting unexpected results. Here, we provide a comprehensive protocol for the synthesis of a dithia[1][1]naphthalenophane and its subsequent purity analysis.
Synthesis of a Dithia[1][1]naphthalenophane
This protocol outlines the synthesis of a dithia[1][1]naphthalenophane via the reaction of this compound with a generic dithiol.
Materials:
-
This compound
-
1,n-Alkanedithiol (e.g., 1,3-propanedithiol)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and the dithiol (1.0 mmol) in anhydrous DMF (100 mL).
-
Add cesium carbonate (3.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure dithia[1][1]naphthalenophane.
Purity Confirmation by HPLC and NMR Spectroscopy
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). A high-purity sample will show sharp, well-resolved peaks corresponding to the protons of the naphthalenophane structure, with integral values consistent with the expected number of protons. The absence of signals from starting materials or significant unidentifiable peaks indicates high purity.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should display the expected number of carbon signals for the symmetric naphthalenophane structure. The chemical shifts should be consistent with the proposed structure.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a potential biological signaling pathway that could be investigated with naphthalene-based compounds.
Given that some naphthalene derivatives have shown potential as anticancer agents, a hypothetical signaling pathway that could be targeted is the MAPK/ERK pathway, which is often dysregulated in cancer.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Bis(bromomethyl)naphthalene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Bis(bromomethyl)naphthalene, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to be familiar with its hazard profile. This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and it may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile or Viton gloves | Protects against skin contact and irritation.[4] |
| Eye Protection | Chemical splash goggles | Shields eyes from potential splashes and irritation.[1][4] |
| Lab Coat | Fully-buttoned, flame-retardant | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary if working outside of a fume hood or if dust is generated.[6] |
Spill Response Protocol
In the event of a small spill (an amount that can be cleaned up within 10 minutes by trained personnel), follow these steps:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and, if necessary, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[7][8] Use spark-proof tools if there is a risk of ignition.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedure
As a brominated organic compound, this compound is classified as a halogenated organic hazardous waste .[9] It must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions. Disposal costs for halogenated solvents can be significantly higher than for non-halogenated ones, making proper segregation economically prudent as well.[10][11]
Step-by-Step Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[4][10] Polyethylene containers are often recommended.[4]
-
The container must have a tight-fitting lid and be kept closed except when adding waste.[2][10]
-
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area.[10]
-
Segregate the halogenated waste from incompatible materials such as acids, bases, metals, and oxidizing agents.[4] Secondary containment, such as a polypropylene tub, should be used.[4]
-
Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or waste containing heavy metals, pesticides, or cyanides.[9][10][11]
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
The primary method of disposal for halogenated organic waste is through regulated hazardous waste incineration.[9]
-
Never dispose of this compound down the drain or by evaporation.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





